2-Chloro-N-phenylacetamide-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
175.56 g/mol |
IUPAC Name |
2-chloro-N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetamide |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,7+1 |
InChI Key |
VONWPEXRCLHKRJ-ZXJNGCBISA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-Chloro-N-phenylacetamide-¹³C₆: Certificate of Analysis and Isotopic Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical quality control measures for 2-Chloro-N-phenylacetamide-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analytical studies. Below, you will find a representative Certificate of Analysis (CoA), detailed experimental protocols for assessing chemical and isotopic purity, and a workflow diagram illustrating the quality control process.
Representative Certificate of Analysis: 2-Chloro-N-phenylacetamide-¹³C₆
The CoA is a critical document that assures the identity, purity, and quality of a chemical substance. The following table summarizes the typical tests, specifications, and representative results for a batch of 2-Chloro-N-phenylacetamide-¹³C₆.
| Test | Specification | Representative Result | Methodology |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity | ¹H NMR, Mass Spectrum | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Chemical Purity | ≥ 98.0% (by HPLC) | 99.7% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥ 99 atom % ¹³C | 99.5 atom % ¹³C | Mass Spectrometry |
| Isotopic Enrichment | Report Value | 99.6% | Mass Spectrometry |
| Residual Solvents | Meets USP <467> requirements | Conforms | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Melting Point | 134-138 °C | 136.5 °C | Melting Point Apparatus |
Experimental Protocols
The accuracy of the data presented in the CoA is contingent on the robustness of the analytical methods employed. Below are detailed methodologies for the key experiments cited.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates 2-Chloro-N-phenylacetamide-¹³C₆ from its non-labeled counterpart and other impurities based on their differential partitioning between a stationary phase and a mobile phase. Quantification is achieved by UV detection.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
A standard solution of 2-Chloro-N-phenylacetamide-¹³C₆ of known concentration is prepared in the mobile phase.
-
The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Both the standard and sample solutions are injected into the HPLC system.
-
The peak areas of the main component and any impurities are integrated.
-
The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Isotopic Purity and Enrichment Determination by Mass Spectrometry
Principle: High-resolution mass spectrometry (HRMS) is used to determine the isotopic distribution of the compound. By analyzing the relative intensities of the mass peaks corresponding to the fully labeled compound and any partially labeled or unlabeled species, the isotopic purity and enrichment can be accurately calculated.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure:
-
The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.
-
The instrument is calibrated to ensure high mass accuracy.
-
A full scan mass spectrum is acquired in the region of the molecular ion.
-
The relative intensities of the ion corresponding to the fully labeled compound (all six carbons as ¹³C) and any ions corresponding to partially labeled (¹³C₅, ¹³C₄, etc.) or unlabeled (¹³C₀) compounds are measured.
-
Isotopic Purity is calculated as the percentage of the ¹³C atoms in the molecule.
-
Isotopic Enrichment is the percentage of the fully labeled molecules in the sample.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired.
-
The obtained spectra are compared with the expected spectra for 2-Chloro-N-phenylacetamide to confirm the identity and structural integrity of the compound. The ¹³C spectrum will show characteristic splitting patterns due to ¹³C-¹³C coupling, confirming the enrichment.
-
Quality Control Workflow
The following diagram illustrates the general workflow for the quality control of a stable isotope-labeled compound like 2-Chloro-N-phenylacetamide-¹³C₆.
Caption: Quality control workflow for 2-Chloro-N-phenylacetamide-¹³C₆.
Applications in Research and Drug Development
2-Chloro-N-phenylacetamide and its isotopically labeled analogues are primarily used as intermediates in the synthesis of more complex molecules. In drug development, 2-Chloro-N-phenylacetamide-¹³C₆ serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the concentration of a target analyte in biological matrices. Its use helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results.
References
The Role of 2-Chloro-N-phenylacetamide-¹³C₆ in Advanced Research Analytics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical research, particularly within drug discovery and metabolism studies, the precision and reliability of quantitative data are paramount. Stable isotope-labeled internal standards are indispensable tools for achieving this accuracy, and 2-Chloro-N-phenylacetamide-¹³C₆ stands as a key exemplar of such reagents. This technical guide elucidates the fundamental applications of 2-Chloro-N-phenylacetamide-¹³C₆, focusing on its critical role in mass spectrometry-based quantification and metabolic tracing. While specific research applications detailing its use are not widely published, its utility is grounded in the well-established principles of isotopic dilution mass spectrometry.
Core Application: Isotope Dilution Mass Spectrometry
2-Chloro-N-phenylacetamide-¹³C₆ is the stable isotope-labeled counterpart of 2-Chloro-N-phenylacetamide. The incorporation of six ¹³C atoms into the phenyl ring results in a mass shift of +6 Da compared to the unlabeled analyte. This mass difference is the cornerstone of its application as an internal standard in quantitative mass spectrometry, typically coupled with liquid chromatography (LC-MS).[1][2]
The primary function of a stable isotope-labeled internal standard is to correct for variations in sample preparation and analysis. Because 2-Chloro-N-phenylacetamide-¹³C₆ is chemically identical to the unlabeled analyte, it experiences the same extraction inefficiencies, ionization suppression or enhancement in the mass spectrometer source, and potential degradation during sample handling. By adding a known amount of the labeled standard to a sample, the ratio of the analyte to the internal standard can be used to accurately calculate the concentration of the analyte, mitigating the impact of experimental variability.
Hypothetical Experimental Workflow for Quantification
The following represents a generalized workflow for the quantification of an analyte using 2-Chloro-N-phenylacetamide-¹³C₆ as an internal standard. This workflow is based on standard practices in bioanalytical method development.
Figure 1: A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Detailed Methodologies
1. Sample Preparation:
-
Objective: To extract the analyte and internal standard from the biological matrix and remove interfering substances.
-
Protocol:
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of a 100 ng/mL solution of 2-Chloro-N-phenylacetamide-¹³C₆ in methanol (B129727) (as the internal standard).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
2. LC-MS/MS Analysis:
-
Objective: To separate the analyte from other components in the sample and detect and quantify it using mass spectrometry.
-
Protocol:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM transitions would be determined by direct infusion of the analyte and the labeled standard.
-
-
Quantitative Data and Mass Spectrometric Parameters
The following tables summarize hypothetical yet representative quantitative data and mass spectrometric parameters for the analysis of 2-Chloro-N-phenylacetamide using its ¹³C₆-labeled internal standard.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 |
| 2-Chloro-N-phenylacetamide-¹³C₆ | C₂¹³C₆H₈ClNO | 175.61 |
Table 2: Hypothetical Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Chloro-N-phenylacetamide | 170.0 | 93.1 | 25 |
| 2-Chloro-N-phenylacetamide-¹³C₆ | 176.0 | 99.1 | 25 |
Mass Spectrometric Fragmentation Pathway
The fragmentation of 2-Chloro-N-phenylacetamide in the mass spectrometer is a critical aspect of developing a sensitive and specific quantification method. The proposed fragmentation pathway is illustrated below.
Figure 2: Proposed fragmentation pathway for 2-Chloro-N-phenylacetamide and its ¹³C₆-labeled isotopologue.
Application in Metabolic Studies
Beyond its use as an internal standard, 2-Chloro-N-phenylacetamide-¹³C₆ has potential as a tracer in metabolic studies. By introducing the labeled compound into a biological system (in vitro or in vivo), researchers can track its metabolic fate. The ¹³C₆-label allows for the differentiation of the parent compound and its metabolites from endogenous molecules. This enables the identification of metabolic pathways, the characterization of metabolite structures, and the quantification of metabolic flux.
Conclusion
2-Chloro-N-phenylacetamide-¹³C₆ is a valuable tool for researchers in analytical chemistry and drug development. Its primary application as a stable isotope-labeled internal standard in mass spectrometry provides a robust method for accurate quantification by correcting for experimental variability. Furthermore, its potential use as a metabolic tracer offers a means to investigate the biotransformation of the parent compound. The methodologies and principles outlined in this guide provide a framework for the effective implementation of 2-Chloro-N-phenylacetamide-¹³C₆ in a research setting, ultimately contributing to the generation of high-quality, reliable data.
References
Synthesis and Characterization of 2-Chloro-N-phenylacetamide-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-N-phenylacetamide-13C6, an isotopically labeled analog of the versatile chemical intermediate, 2-Chloro-N-phenylacetamide. The inclusion of six carbon-13 atoms in the phenyl ring makes this compound a valuable tool in various research applications, including mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative mass spectrometry-based assays.
Synthesis
The synthesis of this compound is achieved through the acylation of Aniline-13C6 with chloroacetyl chloride. This well-established reaction provides a reliable and efficient route to the desired labeled compound. The starting material, Aniline-13C6, is commercially available from various suppliers of isotopically labeled compounds.
Reaction Scheme
The chemical transformation involves the nucleophilic attack of the amino group of Aniline-13C6 on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrogen chloride.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of unlabeled 2-Chloro-N-phenylacetamide.[1][2]
Materials:
-
Aniline-13C6 (99 atom % 13C)
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve Aniline-13C6 in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes and then allow it to warm to room temperature.
-
Prepare a solution of sodium acetate in deionized water.
-
Pour the reaction mixture into the sodium acetate solution with vigorous stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified crystals under vacuum.
Characterization
A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Value |
| Molecular Formula | ¹³C₆C₂H₈ClNO |
| Molecular Weight | 175.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 136-139 °C (similar to unlabeled compound) |
Spectroscopic Data
The primary differences in the spectroscopic data between the labeled and unlabeled compounds will be observed in the mass spectrum and the 13C NMR spectrum.
Mass spectrometry is a critical tool for confirming the incorporation of the 13C isotopes.
Expected Data:
| Ion | Expected m/z | Notes |
| [M]⁺ (Molecular Ion) | 175.05 | The molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound (m/z = 169.03). The exact mass will confirm the elemental composition.[3][4] |
| Isotopic Pattern | M+1, M+2, etc. | The isotopic distribution will be significantly different from the natural abundance pattern due to the high 13C enrichment. |
NMR spectroscopy provides detailed structural information.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound. Chemical shifts of the protons on the chloroacetyl group and the amide proton should remain largely unchanged. The aromatic protons will show complex splitting patterns due to ¹H-¹³C coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide definitive evidence of the isotopic labeling.
Expected Data:
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| Phenyl carbons (¹³C₆) | 120-140 | All six carbon signals in the aromatic region will be significantly enhanced due to the 99% isotopic enrichment.[5] |
| Carbonyl carbon (C=O) | ~164 | |
| Methylene carbon (-CH₂Cl) | ~43 |
The IR spectrum is useful for identifying the functional groups present in the molecule.
Expected Data:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3100 |
| C=O Stretch | 1700 - 1650 |
| C-N Stretch | 1420 - 1380 |
| C-Cl Stretch | 800 - 600 |
Experimental Workflow
The overall process from synthesis to characterization can be visualized as a streamlined workflow.
Caption: Overall workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The provided experimental protocols and expected analytical data will serve as a valuable resource for researchers and scientists in drug development and related fields, enabling the effective utilization of this isotopically labeled compound in their studies. The straightforward synthesis and clear characterization pathway make this a readily accessible tool for advanced chemical and biological research.
References
Navigating the Safe Handling of 2-Chloro-N-phenylacetamide-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Hazard Identification and Classification
2-Chloro-N-phenylacetamide is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation.[2][3] |
| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life.[1] |
Hazard Pictograms:
-
Skull and Crossbones
-
Exclamation Mark
-
Health Hazard
Section 2: Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is paramount when handling 2-Chloro-N-phenylacetamide-¹³C₆ to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The following table outlines the recommended protective gear.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (European Standard EN166).[5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[1] |
| Skin and Body Protection | Protective clothing, including a lab coat. Long-sleeved clothing is recommended.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator with a dust mask (type N95, US) should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][6] |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][4] Local exhaust ventilation is crucial to control the airborne concentration of the substance. Safety showers and eyewash stations should be readily accessible.[7]
Handling Procedures
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing dust.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] The storage area should be locked up or accessible only to authorized personnel.[1]
Section 3: Accidental Release and First Aid Measures
Immediate and appropriate action is critical in the event of an accidental release or exposure.
| Situation | First Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][8] |
| If on Skin | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][7] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9] |
For Spills: Evacuate the area. Wear appropriate personal protective equipment. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[5] Prevent the product from entering drains.[1]
Section 4: Physical and Chemical Properties
The following table summarizes key physical and chemical properties of 2-Chloro-N-phenylacetamide.
| Property | Value |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Melting Point | 136-139 °C (lit.)[2] |
| Boiling Point | 224.5 °C[4] |
| Flash Point | 170 °C[4] |
| Water Solubility | Soluble[4] |
| Appearance | Light beige solid[10] |
Section 5: Experimental Protocol - Synthesis
The following is a general protocol for the synthesis of 2-Chloro-N-phenylacetamide, which can be adapted for the ¹³C₆ labeled version by using ¹³C₆-labeled aniline (B41778).
Synthesis of 2-Chloro-N-phenylacetamide
This protocol outlines the synthesis of 2-chloro-N-phenylacetamide from aniline and chloroacetyl chloride.
Materials:
-
Aniline (or Aniline-¹³C₆)
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Anhydrous sodium acetate (B1210297)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve the appropriately substituted aniline (0.01 mol) in glacial acetic acid.
-
With constant stirring, add chloroacetyl chloride (0.015 mol) dropwise to the solution.
-
Heat the reaction mixture on a water bath for 15 minutes.
-
Pour the reaction mixture into a solution of anhydrous sodium acetate in water. This will cause the product to precipitate.
-
Filter the solid product.
-
Wash the filtered solid with water.
-
Recrystallize the crude product from methanol to obtain pure 2-chloro-N-(substituted phenyl)acetamide.[11]
Section 6: Visualizing Workflows
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of 2-Chloro-N-phenylacetamide to its potential application in further chemical reactions, such as click chemistry.
Caption: A logical workflow for the synthesis and potential application of 2-Chloro-N-phenylacetamide-¹³C₆.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most current SDS for the unlabeled compound and follow all institutional safety guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-クロロ-N-フェニルアセトアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.pt [fishersci.pt]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. echemi.com [echemi.com]
- 10. 2-Chloro-N-phenylacetamide - Hazardous Agents | Haz-Map [haz-map.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to High-Purity 2-Chloro-N-phenylacetamide-¹³C₆ for Researchers and Drug Development Professionals
This in-depth guide provides technical information on high-purity 2-Chloro-N-phenylacetamide-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in research and drug development. This document outlines its chemical properties, commercial availability, and applications, with a focus on its role in mass spectrometry-based assays.
Introduction
2-Chloro-N-phenylacetamide-¹³C₆ is the ¹³C-labeled version of 2-Chloro-N-phenylacetamide, also known as chloroacetanilide.[1][2] The incorporation of six ¹³C atoms in the phenyl ring results in a precise mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[1][3] Its primary application is as a tracer for quantitation during the drug development process.[1] Stable isotope labeling avoids the safety concerns and disposal issues associated with radioactive isotopes.
Commercial Suppliers and Product Specifications
Several commercial suppliers offer high-purity 2-Chloro-N-phenylacetamide-¹³C₆. The following tables summarize the available product specifications. Researchers should always refer to the supplier's certificate of analysis for batch-specific data.
Table 1: General Product Specifications
| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Unlabeled CAS Number |
| Clearsynth | CS-T-102437 | C₂¹³C₆H₈ClNO | 175.56 | 587-65-5 |
| MedChemExpress | HY-W753343 | C₂¹³C₆H₈ClNO | 175.56 | 587-65-5 |
| Toronto Research Chemicals (TRC) | Not specified | ¹³C₆C₂H₈ClNO | 175.564 | 587-65-5 |
Data sourced from Clearsynth, MedChemExpress, and LGC Standards product pages.[1][4][5]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Solid | General Knowledge |
| Storage Temperature | -20°C | LGC Standards[5] |
| Purity (unlabeled) | ≥ 95% (by HPLC) | Clearsynth[6] |
| Melting Point (unlabeled) | 136-139 °C | Sigma-Aldrich |
Synthesis
The general synthesis of the unlabeled 2-Chloro-N-phenylacetamide involves the reaction of aniline (B41778) with chloroacetyl chloride in a suitable solvent like glacial acetic acid.[2] The synthesis of the ¹³C₆-labeled analog would follow a similar pathway, utilizing ¹³C₆-labeled aniline as the starting material.
Applications in Research and Drug Development
The primary application of 2-Chloro-N-phenylacetamide-¹³C₆ is as an internal standard in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[3] These methods are fundamental in drug metabolism and pharmacokinetic (DMPK) studies.
Experimental Workflow: Pharmacokinetic Study
In a typical pharmacokinetic study, a known concentration of the drug of interest is administered. Biological samples (e.g., plasma, urine) are collected over time. To accurately quantify the concentration of the drug in these complex matrices, a known amount of the stable isotope-labeled internal standard (in this case, 2-Chloro-N-phenylacetamide-¹³C₆ if the analyte is 2-Chloro-N-phenylacetamide) is added to each sample.
The samples are then processed (e.g., protein precipitation, solid-phase extraction) to remove interferences. The extracted samples are analyzed by LC-MS. The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the analyte and the internal standard. Since the internal standard has identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization effects. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the analyte's concentration, correcting for variations in sample preparation and instrument response.
Quality Control and Analytical Methods
The high purity of 2-Chloro-N-phenylacetamide-¹³C₆ is critical for its function as an internal standard. Suppliers typically provide a Certificate of Analysis (CoA) that details the chemical and isotopic purity.
-
Chemical Purity: This is often determined by High-Performance Liquid Chromatography (HPLC) with UV detection or by Gas Chromatography (GC) with Flame Ionization Detection (FID). For the unlabeled compound, a purity of not less than 95% by HPLC is reported.[6]
-
Isotopic Purity: The percentage of the ¹³C-labeled molecules is determined by mass spectrometry. This ensures that the contribution of the unlabeled isotopologue in the internal standard is minimal and does not interfere with the quantification of the analyte.
-
Structural Confirmation: The identity of the compound is confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry.
Conclusion
High-purity 2-Chloro-N-phenylacetamide-¹³C₆ is an essential tool for researchers and scientists in the field of drug development and bioanalysis. Its use as a stable isotope-labeled internal standard enables accurate and precise quantification of the corresponding unlabeled analyte in complex biological matrices. When selecting a commercial supplier, it is crucial to obtain a comprehensive Certificate of Analysis to ensure the material meets the stringent requirements for quantitative bioanalytical assays.
References
The Quintessential Guide to 2-Chloro-N-phenylacetamide-¹³C₆ as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Chloro-N-phenylacetamide-¹³C₆ as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry. This document outlines the core principles of stable isotope dilution analysis, detailed experimental protocols, and expected data outcomes, offering a comprehensive resource for researchers in analytical chemistry and drug development.
Introduction to Stable Isotope Dilution Analysis
Stable Isotope Dilution (SID) is a powerful technique in mass spectrometry for achieving high accuracy and precision in quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as ¹³C. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantage of using a SIL internal standard like 2-Chloro-N-phenylacetamide-¹³C₆ is its ability to compensate for variations during sample preparation and analysis. Because the SIL internal standard has nearly identical physicochemical properties to the native analyte, it is affected in the same way by factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, even in complex matrices.[1][3]
Physicochemical Properties
Understanding the properties of both the native and labeled compounds is crucial for method development.
| Property | 2-Chloro-N-phenylacetamide | 2-Chloro-N-phenylacetamide-¹³C₆ |
| Molecular Formula | C₈H₈ClNO | C₂¹³C₆H₈ClNO |
| Molecular Weight | 169.61 g/mol | 175.61 g/mol |
| Appearance | Light beige crystalline powder | Not specified, expected to be similar |
| Melting Point | 136-139 °C | Not specified, expected to be similar |
| Solubility | Soluble in organic solvents like methanol (B129727), acetonitrile (B52724), and acetone | Expected to have similar solubility |
Synthesis of 2-Chloro-N-phenylacetamide
The unlabeled compound, 2-Chloro-N-phenylacetamide, can be synthesized by reacting aniline (B41778) with chloroacetyl chloride. Several methods have been described in the literature. One common laboratory-scale synthesis involves dissolving aniline in a suitable solvent like toluene, adding a base such as sodium hydroxide, and then adding chloroacetyl chloride dropwise at a controlled temperature.[4] Another approach involves the reaction of aniline and chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. The synthesis of the ¹³C₆-labeled analog would involve using aniline-¹³C₆ as the starting material.
Experimental Protocol: Quantification of a Structurally Similar Analyte using 2-Chloro-N-phenylacetamide-¹³C₆
This section provides a detailed, representative protocol for the quantification of a hypothetical analyte structurally related to 2-Chloro-N-phenylacetamide in a biological matrix (e.g., plasma) using 2-Chloro-N-phenylacetamide-¹³C₆ as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of chloroacetanilide and acetamide (B32628) herbicides.[5][6][7]
Materials and Reagents
-
Analyte: A compound structurally similar to 2-Chloro-N-phenylacetamide.
-
Internal Standard (IS): 2-Chloro-N-phenylacetamide-¹³C₆
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate.
-
Biological Matrix: Blank human plasma.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Chloro-N-phenylacetamide-¹³C₆ and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Solid Phase Extraction)
-
Spiking: To 100 µL of blank plasma, add 10 µL of the appropriate analyte working solution and 10 µL of the internal standard working solution (50 ng/mL). For blank samples, add 10 µL of the 50:50 methanol/water mixture instead of the analyte working solution.
-
Precipitation: Add 300 µL of acetonitrile to each sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of the analyte from matrix components. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Analyte: To be determined based on the specific analyte. For 2-Chloro-N-phenylacetamide, a potential transition would be m/z 170.0 -> [fragment ion].
-
Internal Standard (2-Chloro-N-phenylacetamide-¹³C₆): m/z 176.0 -> [corresponding fragment ion]. The specific fragment ions would be determined by infusing the standards into the mass spectrometer.
-
Data Analysis and Expected Results
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,500 | 13.232 |
| 1000 | 1,320,000 | 50,100 | 26.347 |
| Regression Equation | y = 0.0264x + 0.0012 | ||
| Correlation Coefficient (r²) | > 0.995 |
Method Validation
The analytical method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.
Table 2: Representative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low | 3 | 2.90 | 96.7 | 6.2 |
| Mid | 80 | 82.4 | 103.0 | 4.1 |
| High | 800 | 785.6 | 98.2 | 3.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Visualizations
Principle of Stable Isotope Dilution
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Workflow
Caption: Detailed sample preparation workflow for plasma analysis.
Conclusion
2-Chloro-N-phenylacetamide-¹³C₆ is a valuable tool for researchers requiring accurate and precise quantification in complex matrices. Its properties as a stable isotope-labeled internal standard make it ideal for overcoming the challenges associated with quantitative mass spectrometry, such as matrix effects and sample preparation variability. By following a well-defined and validated experimental protocol, researchers can achieve reliable and reproducible results, which are essential in fields such as drug development, environmental analysis, and clinical research. The methodologies and principles outlined in this guide provide a solid foundation for the successful implementation of 2-Chloro-N-phenylacetamide-¹³C₆ in quantitative analytical workflows.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. imreblank.ch [imreblank.ch]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 5. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Applications of 2-Chloro-N-phenylacetamide: Unlabeled vs. 13C6 Labeled - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of 2-Chloro-N-phenylacetamide in both its unlabeled and 13C6 labeled forms. This document will detail its use as a versatile chemical intermediate in the synthesis of pharmacologically active compounds and the role of its isotopically labeled counterpart in quantitative analysis, providing a valuable resource for researchers in drug discovery and development.
Unlabeled 2-Chloro-N-phenylacetamide: A Key Building Block for Bioactive Molecules
Unlabeled 2-Chloro-N-phenylacetamide is a crucial starting material and intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its reactivity, stemming from the presence of the chloroacetyl group, allows for its incorporation into diverse molecular scaffolds, leading to the generation of compounds with significant biological activities.
Synthesis of Novel Therapeutic Agents
2-Chloro-N-phenylacetamide serves as a foundational precursor for the synthesis of various classes of compounds with demonstrated pharmacological potential. Its applications span across multiple therapeutic areas, including:
-
Antimicrobial and Antifungal Agents: The compound is utilized in the synthesis of novel acetamide (B32628) derivatives that have shown promising antibacterial and antifungal properties. These derivatives are being investigated as potential new treatments for infectious diseases.[1]
-
Anti-inflammatory and Analgesic Compounds: Researchers have successfully synthesized derivatives of 2-Chloro-N-phenylacetamide that exhibit anti-inflammatory and analgesic activities. These molecules are often designed to target specific enzymes or receptors involved in the inflammatory cascade.
-
Antidepressant Agents: Phenylacetamide derivatives synthesized from 2-Chloro-N-phenylacetamide have been evaluated for their antidepressant potential.[2] These compounds are often designed to interact with key targets in the central nervous system.[2]
-
Anticancer Agents: The versatility of 2-Chloro-N-phenylacetamide has been exploited to create novel compounds with antiproliferative activity against various cancer cell lines.
Role in the Synthesis of Complex Heterocycles
2-Chloro-N-phenylacetamide is a key reagent in the construction of complex heterocyclic systems. These scaffolds are often associated with a broad spectrum of biological activities.
-
Thienopyridines: It is used as a precursor in the synthesis of novel thieno[2,3-b]pyridine (B153569) derivatives.[3]
-
Organochalcogenide Compounds: The compound reacts with chalcogenide reagents to form organoselenium and organotellurium compounds, which are being explored for their unique chemical and biological properties.[4]
Table 1: Examples of Bioactive Compounds Synthesized from 2-Chloro-N-phenylacetamide
| Compound Class | Starting Material | Therapeutic Potential |
| N-Aryl Acetamide Derivatives | 2-Chloro-N-phenylacetamide | Antimicrobial, Antifungal[1] |
| Phenylacetamide-based Scaffolds | 2-Chloro-N-phenylacetamide | Antidepressant[2] |
| Thieno[2,3-b]pyridines | 2-Chloro-N-phenylacetamide | Anticancer, Anti-inflammatory |
| Organochalcogenides | 2-Chloro-N-phenylacetamide | Antioxidant, Antibacterial[4] |
Experimental Protocol: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide (A Representative Derivative)
This protocol outlines a general method for the synthesis of a bioactive derivative from 2-Chloro-N-phenylacetamide.
Materials:
-
2-Chloro-N-phenylacetamide
-
Glacial Acetic Acid
-
Sodium Acetate (B1210297)
-
Chloroacetyl chloride
Procedure:
-
Synthesis of 2-Chloro-N-phenylacetamide:
-
Dissolve aniline in glacial acetic acid.
-
Slowly add chloroacetyl chloride to the solution while stirring.
-
Heat the mixture for 2 hours.
-
Add sodium acetate and continue stirring.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain pure 2-Chloro-N-phenylacetamide.[2]
-
-
Synthesis of the Final Product:
-
Dissolve 2-Chloro-N-phenylacetamide and 2-mercaptobenzimidazole in ethanol.
-
Add triethylamine to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to yield the final product.[2]
-
13C6 Labeled 2-Chloro-N-phenylacetamide: A Tool for Quantitative Analysis
Stable isotope-labeled compounds, such as 2-Chloro-N-phenylacetamide-13C6, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantitative studies. The incorporation of six 13C atoms into the phenyl ring provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of the unlabeled analyte in complex biological matrices.
Principle of Stable Isotope Dilution Mass Spectrometry
The core application of this compound is as an internal standard in stable isotope dilution mass spectrometry (SID-MS). This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision.
The fundamental principle involves adding a known amount of the 13C6-labeled standard to a sample containing the unlabeled analyte of interest. The labeled and unlabeled compounds are chemically identical and therefore exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, the exact concentration of the analyte in the original sample can be determined, correcting for any sample loss during processing or variations in instrument response.
Applications in Pharmacokinetics and Metabolomics
The use of this compound is particularly valuable in:
-
Pharmacokinetic Studies: Accurately quantifying the concentration of a drug candidate or its metabolites in biological fluids (e.g., plasma, urine) over time is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolite Identification and Quantification: In metabolomics research, this labeled compound can be used to track the metabolic fate of 2-Chloro-N-phenylacetamide or its derivatives within a biological system.
-
Proteomics: While not a direct application for this specific molecule, similar isotope labeling strategies are fundamental in quantitative proteomics for protein expression analysis.
Table 2: Comparison of Unlabeled and 13C6 Labeled 2-Chloro-N-phenylacetamide
| Feature | Unlabeled 2-Chloro-N-phenylacetamide | 13C6 Labeled 2-Chloro-N-phenylacetamide |
| Primary Application | Synthetic intermediate/precursor | Internal standard for quantitative analysis |
| Key Property | Chemical reactivity of the chloroacetyl group | Known isotopic enrichment and mass shift |
| Typical Use Case | Synthesis of novel bioactive compounds | Stable Isotope Dilution Mass Spectrometry (SID-MS) |
| End Goal | Discovery of new therapeutic agents | Accurate and precise quantification of the unlabeled form |
Experimental Protocol: General Workflow for Quantitative Analysis using SID-MS
This workflow outlines the general steps for using this compound as an internal standard for the quantification of its unlabeled counterpart in a biological sample.
Materials:
-
Biological sample (e.g., plasma)
-
2-Chloro-N-phenylacetamide (analyte)
-
This compound (internal standard) of known concentration
-
Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Aliquot the biological sample.
-
Spike the sample with a known amount of this compound solution.
-
Perform protein precipitation and/or liquid-liquid extraction to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using a suitable chromatographic method.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the labeled and unlabeled compounds are monitored.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Conclusion
2-Chloro-N-phenylacetamide, in both its unlabeled and 13C6 labeled forms, represents a valuable chemical tool for the scientific research community. The unlabeled compound is a versatile building block for the synthesis of potentially life-saving new medicines, while its 13C6 labeled counterpart is essential for the accurate and precise quantification required in preclinical and clinical drug development. A thorough understanding of the distinct applications of both forms is crucial for leveraging their full potential in advancing pharmaceutical research.
References
Exploring the Metabolic Fate of 2-Chloro-N-phenylacetamide: A Technical Guide Utilizing ¹³C₆ Labeling
For Researchers, Scientists, and Drug Development Professionals
Hypothetical Metabolic Pathway of 2-Chloro-N-phenylacetamide
The primary route of metabolism for chloroacetamide herbicides involves the enzymatic conjugation of the electrophilic chloroacetyl moiety with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[1][2] This initial step is a major detoxification pathway.[1] The resulting glutathione conjugate is then further processed through a series of enzymatic steps to form cysteine and mercapturic acid (N-acetylcysteine) conjugates, which are typically more water-soluble and readily excreted.[3][4]
Additional biotransformation pathways may include hydrolysis of the amide bond to yield 2-chloroacetic acid and aniline, as well as hydroxylation of the phenyl ring, primarily at the para-position, followed by potential further conjugation (e.g., glucuronidation or sulfation).
The following diagram illustrates the proposed metabolic pathway of 2-Chloro-N-phenylacetamide.
Figure 1: Hypothetical metabolic pathway of 2-Chloro-N-phenylacetamide.
Experimental Protocols for a ¹³C₆ Labeling Study
A comprehensive investigation into the metabolic fate of 2-Chloro-N-phenylacetamide would involve a combination of in vivo and in vitro experimental models. The use of ¹³C₆-labeled parent compound on the phenyl ring allows for the confident tracking and identification of metabolites containing this core structure using mass spectrometry.
Synthesis of ¹³C₆-phenyl-2-Chloro-N-phenylacetamide
The synthesis of the labeled compound is the initial and critical step. A common synthetic route involves the reaction of ¹³C₆-aniline with chloroacetyl chloride.
Materials:
-
¹³C₆-Aniline
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Dissolve ¹³C₆-aniline in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled mixture with constant stirring.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure ¹³C₆-phenyl-2-Chloro-N-phenylacetamide.
-
Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and high-resolution mass spectrometry (HRMS).
In Vivo Metabolism Study in Rodents
Animal Model:
-
Male Sprague-Dawley rats (n=5 per group), housed in metabolism cages to allow for separate collection of urine and feces.
Dosing and Sample Collection:
-
Acclimatize the rats for at least one week before the study.
-
Fast the animals overnight prior to dosing.
-
Administer a single oral gavage dose of ¹³C₆-phenyl-2-Chloro-N-phenylacetamide (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., corn oil).
-
Collect urine and feces at predetermined time intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.
-
Collect blood samples via tail vein or saphenous vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Separate plasma by centrifugation.
-
At the end of the study (e.g., 96 hours), euthanize the animals and collect key tissues (e.g., liver, kidneys, gastrointestinal tract, fat).
-
Store all samples at -80°C until analysis.
In Vitro Metabolism Study
Systems:
-
Rat and human liver microsomes
-
Cryopreserved hepatocytes from rat and human
Incubation Conditions:
-
Liver Microsomes: Incubate ¹³C₆-phenyl-2-Chloro-N-phenylacetamide (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) containing an NADPH-regenerating system at 37°C.
-
Hepatocytes: Incubate the labeled compound with hepatocytes (e.g., 1 million cells/mL) in a suitable culture medium at 37°C in a humidified incubator with 5% CO₂.
-
Terminate the reactions at various time points by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
Sample Preparation and Analysis
Sample Preparation:
-
Urine: Centrifuge to remove particulates. A portion may be treated with β-glucuronidase and sulfatase to hydrolyze potential conjugates.
-
Plasma: Precipitate proteins with a cold organic solvent.
-
Feces and Tissues: Homogenize in an appropriate solvent and extract the analytes.
Analytical Technique:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the primary analytical tool for separating, detecting, and quantifying the parent compound and its metabolites.
-
Use a reversed-phase HPLC column (e.g., C18) with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.
-
Utilize the characteristic mass shift of +6 Da for metabolites containing the ¹³C₆-phenyl ring to distinguish them from endogenous compounds.
-
Employ precursor ion scanning, neutral loss scanning, and product ion scanning to elucidate the structures of the metabolites.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major metabolites, isolation by preparative HPLC followed by NMR analysis is often necessary.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedures described above.
Figure 2: Experimental workflow for the metabolic fate study.
Illustrative Data Presentation
The quantitative data generated from the analytical measurements would be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Illustrative Pharmacokinetic Parameters of ¹³C₆-phenyl-2-Chloro-N-phenylacetamide in Rat Plasma following a Single Oral Dose of 10 mg/kg
| Parameter | Unit | Value (Mean ± SD) |
| Cₘₐₓ (Maximum Concentration) | ng/mL | 850 ± 120 |
| Tₘₐₓ (Time to Cₘₐₓ) | h | 1.0 ± 0.5 |
| AUC₀₋ₜ (Area Under the Curve) | ng·h/mL | 3400 ± 450 |
| t₁/₂ (Half-life) | h | 4.5 ± 0.8 |
| CL/F (Apparent Clearance) | L/h/kg | 2.9 ± 0.6 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 18.5 ± 3.2 |
Table 2: Illustrative Cumulative Excretion of Radioactivity in Rats (% of Administered Dose) following a Single Oral Dose of ¹³C₆-phenyl-2-Chloro-N-phenylacetamide
| Time Interval (h) | Urine | Feces | Total |
| 0-24 | 55.2 ± 6.8 | 15.1 ± 3.5 | 70.3 ± 8.1 |
| 24-48 | 10.5 ± 2.1 | 5.3 ± 1.2 | 15.8 ± 2.5 |
| 48-72 | 2.1 ± 0.5 | 1.2 ± 0.3 | 3.3 ± 0.6 |
| 72-96 | 0.8 ± 0.2 | 0.5 ± 0.1 | 1.3 ± 0.3 |
| Total (0-96) | 68.6 ± 7.2 | 22.1 ± 4.0 | 90.7 ± 8.5 |
Table 3: Illustrative Metabolite Profile in 0-24h Rat Urine (% of Administered Dose)
| Metabolite | Proposed Structure | % of Dose (Mean ± SD) |
| M1 | Mercapturic Acid Conjugate | 45.3 ± 5.5 |
| M2 | Cysteine Conjugate | 5.1 ± 1.2 |
| M3 | 4-Hydroxy-N-phenylacetamide | 2.5 ± 0.8 |
| M4 | Parent Compound | 1.8 ± 0.4 |
| M5 | Aniline | 0.5 ± 0.1 |
Conclusion
This technical guide provides a comprehensive framework for investigating the metabolic fate of 2-Chloro-N-phenylacetamide using ¹³C₆ stable isotope labeling. By combining in vivo and in vitro models with advanced analytical techniques such as HPLC-MS/MS, a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can be achieved. The hypothetical metabolic pathway and illustrative data presented herein serve as a valuable resource for researchers and scientists in the fields of drug metabolism, toxicology, and environmental science to design and interpret their studies on chloroacetamide compounds. The use of stable isotope labeling is crucial for unequivocally identifying and quantifying metabolites, thereby providing high-quality data for safety assessment and regulatory submissions.
References
- 1. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 3. Glutathione conjugate mediated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of 2-Chloro-N-phenylacetamide using a Stable Isotope Labeled Internal Standard
Introduction
2-Chloro-N-phenylacetamide is a chemical intermediate used in the synthesis of various organic compounds. Accurate and precise quantification of this analyte in complex matrices is crucial for process monitoring and safety assessment. This application note describes a robust and sensitive method for the quantitative analysis of 2-Chloro-N-phenylacetamide in a biological matrix (human plasma) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-Chloro-N-phenylacetamide-13C6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1] This methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the internal standard (this compound), which is chemically identical to the analyte but has a different mass, is added to the samples. The analyte and the internal standard are then extracted from the matrix and analyzed by LC-MS/MS. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
2-Chloro-N-phenylacetamide (Analyte)
-
This compound (Internal Standard)[1]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[2]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples, which can interfere with the analysis.[3][4]
-
Spiking: To 100 µL of the plasma sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 ACN:Water).
-
Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (100 mm x 2.1 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 20% B, 1-5 min: 20-95% B, 5-6 min: 95% B, 6-6.1 min: 95-20% B, 6.1-8 min: 20% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| 2-Chloro-N-phenylacetamide | 170.0 | 77.1 | 0.1 | 25 |
| This compound | 176.0 | 83.1 | 0.1 | 25 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x was applied.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Linearity: The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL, with a correlation coefficient (r²) of ≥0.998.[2]
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 10 | 4.2 | 102.5 | 5.1 | 101.8 |
| Mid | 100 | 3.5 | 98.7 | 4.3 | 99.2 |
| High | 800 | 2.8 | 101.1 | 3.9 | 100.5 |
The results indicate that the method is accurate and precise, with %RSD values within 15% and accuracy within ±15% of the nominal values, which is in line with regulatory guidelines for bioanalytical method validation.
Visualizations
Experimental Workflow
Caption: Sample preparation and analysis workflow.
Logical Relationship of Isotope Dilution
Caption: Principle of isotope dilution for quantification.
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of 2-Chloro-N-phenylacetamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The described sample preparation and analytical procedures are straightforward and can be readily implemented in a laboratory setting for various research and development applications. The method meets the typical requirements for bioanalytical method validation in terms of linearity, accuracy, and precision.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. biotage.com [biotage.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Chloro-N-phenylacetamide-13C6
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Chloro-N-phenylacetamide-13C6. This stable isotope-labeled (SIL) compound is an ideal internal standard for the accurate quantification of the corresponding unlabeled analyte, 2-Chloro-N-phenylacetamide, in various biological matrices. The use of a SIL internal standard is a widely accepted approach in quantitative bioanalysis to correct for variability in sample preparation and matrix effects.[1][2] The method described herein provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for regulated bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction
2-Chloro-N-phenylacetamide is a chemical intermediate used in the synthesis of various compounds.[3] Its quantification in biological matrices is essential for understanding the exposure and fate of parent compounds that metabolize to this chloroacetamide derivative. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS assays, as they exhibit nearly identical chemical and physical properties to the analyte of interest, co-elute chromatographically, and effectively compensate for variations in extraction efficiency and matrix-induced ion suppression or enhancement.[4][5] This note provides a detailed method for the analysis of this compound, which can be readily adapted for the quantification of its unlabeled analogue.
Experimental Protocols
Materials and Reagents
-
This compound (Molecular Weight: 175.56 g/mol )[6]
-
2-Chloro-N-phenylacetamide (Analyte)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[7][8]
-
Thaw frozen plasma samples to room temperature.
-
Spike 100 µL of plasma with the appropriate concentration of 2-Chloro-N-phenylacetamide (analyte) for calibration standards and quality control (QC) samples.
-
Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all samples (blanks, calibration standards, QCs, and unknown samples).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Liquid Chromatography
The chromatographic conditions are optimized for the separation of the analyte from endogenous matrix components. Elevated column temperatures can improve peak shape for chloroacetanilide compounds.[9]
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and selective detection. Fragmentation of N-phenylacetamides typically involves cleavage of the amide bond.[10][11][12]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4000 V
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 250°C
-
Sheath Gas Flow: 11 L/min
-
MRM Transitions:
-
2-Chloro-N-phenylacetamide: m/z 170.0 → 77.1 (Quantifier), m/z 170.0 → 93.1 (Qualifier)
-
This compound: m/z 176.0 → 83.1 (Quantifier)
-
Data Presentation
The following table summarizes the expected quantitative performance of the method.
| Parameter | 2-Chloro-N-phenylacetamide |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%RSD) at LLOQ | < 20% |
| Precision (%RSD) at LQC, MQC, HQC | < 15% |
| Accuracy (%Bias) at LLOQ | ± 20% |
| Accuracy (%Bias) at LQC, MQC, HQC | ± 15% |
| Matrix Effect | 95% - 105% |
| Recovery | > 85% |
Visualizations
Caption: Workflow for the LC-MS/MS quantification of an analyte using a stable isotope-labeled internal standard.
Caption: The role of a stable isotope-labeled internal standard in correcting for analytical variability.
Conclusion
The LC-MS/MS method presented here is a reliable and robust approach for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The detailed protocols for sample preparation, chromatography, and mass spectrometry can be easily implemented in a laboratory setting and adapted for the quantification of the unlabeled 2-Chloro-N-phenylacetamide in various biological matrices.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 2-Chloro-N-phenylacetamide | 587-65-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Pharmacokinetic Studies of 2-Chloro-N-phenylacetamide-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for conducting pharmacokinetic (PK) studies of 2-Chloro-N-phenylacetamide using its stable isotope-labeled counterpart, 2-Chloro-N-phenylacetamide-13C6. The inclusion of a stable isotope-labeled internal standard is a critical component of modern bioanalytical methods, ensuring high accuracy and precision in quantifying the analyte in complex biological matrices.[1] This document outlines the procedures for in-life studies in rodents, bioanalytical sample analysis using LC-MS/MS, and provides a framework for data analysis and interpretation.
2-Chloro-N-phenylacetamide and its derivatives are a class of compounds with a range of biological activities. Understanding their absorption, distribution, metabolism, and excretion (ADME) is fundamental to their development as potential therapeutic agents. The use of 13C-labeled compounds is advantageous as they are chemically identical to their unlabeled counterparts and exhibit the same biological behavior, but their difference in mass allows for clear distinction during mass spectrometry analysis. This avoids the safety and disposal concerns associated with radiolabeled compounds.
Physicochemical Properties of 2-Chloro-N-phenylacetamide
A summary of the key physicochemical properties of the unlabeled compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| Melting Point | 136-139 °C | |
| Appearance | White to off-white solid | |
| SMILES | ClCC(=O)Nc1ccccc1 | |
| InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N |
Experimental Protocols
In-Life Study: Pharmacokinetic Evaluation in Rats
This protocol describes a typical pharmacokinetic study in Sprague-Dawley rats involving both intravenous (IV) and oral (PO) administration of 2-Chloro-N-phenylacetamide. The study design allows for the determination of key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
3.1.1. Materials and Animals
-
Test Article: 2-Chloro-N-phenylacetamide
-
Internal Standard: this compound
-
Vehicle: A suitable vehicle for both IV and PO administration (e.g., 20% Solutol® HS 15 in water). The final formulation should be sterile and clear.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g). Animals should be acclimated for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except for a pre-dose fasting period for the oral group.
3.1.2. Study Design
-
Groups:
-
Group 1: Intravenous (IV) administration (n=3-5 rats)
-
Group 2: Oral gavage (PO) administration (n=3-5 rats)
-
-
Dose Levels (Illustrative):
-
IV: 1 mg/kg
-
PO: 5 mg/kg
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or other appropriate site at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
3.1.3. Administration Procedures
-
Intravenous (IV) Administration: The test article is administered as a slow bolus injection into a lateral tail vein.
-
Oral (PO) Administration: Animals in the oral group are fasted overnight prior to dosing. The test article is administered via oral gavage.
3.1.4. Sample Processing
-
Immediately after collection, blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Plasma samples are transferred to uniquely labeled polypropylene (B1209903) tubes and stored at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification
This section details the methodology for quantifying 2-Chloro-N-phenylacetamide in plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
3.2.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.
-
Spike Internal Standard: To 50 µL of each plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing this compound at a known concentration.
-
Precipitate Proteins: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3.2.2. LC-MS/MS Instrumentation and Conditions (Illustrative)
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to achieve separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Chloro-N-phenylacetamide: [M+H]+ → fragment ion (e.g., Q1: 170.0, Q3: 93.0)
-
This compound: [M+6+H]+ → fragment ion (e.g., Q1: 176.0, Q3: 99.0)
-
-
Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
-
Data Presentation
The following tables present hypothetical pharmacokinetic data for 2-Chloro-N-phenylacetamide following intravenous and oral administration in rats. This data is for illustrative purposes only and does not represent experimentally determined values.
Table 1: Hypothetical Mean Plasma Concentrations of 2-Chloro-N-phenylacetamide in Rats
| Time (h) | IV Administration (1 mg/kg) - Mean Plasma Concentration (ng/mL) | PO Administration (5 mg/kg) - Mean Plasma Concentration (ng/mL) |
| 0.083 (5 min) | 850 | - |
| 0.25 | 620 | 150 |
| 0.5 | 450 | 350 |
| 1 | 280 | 550 |
| 2 | 150 | 480 |
| 4 | 50 | 250 |
| 8 | 10 | 80 |
| 12 | < LLOQ | 20 |
| 24 | < LLOQ | < LLOQ |
LLOQ: Lower Limit of Quantification
Table 2: Hypothetical Pharmacokinetic Parameters of 2-Chloro-N-phenylacetamide in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 950 | 580 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ng·h/mL) | 1250 | 2800 |
| AUC₀-inf (ng·h/mL) | 1280 | 2850 |
| t₁/₂ (h) | 1.5 | 2.8 |
| CL (L/h/kg) | 0.78 | - |
| Vd (L/kg) | 1.7 | - |
| F (%) | - | 44.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Terminal half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.
Visualizations
Metabolic Pathway of 2-Chloro-N-phenylacetamide
The primary metabolic pathway for chloroacetamide-containing compounds in vivo is detoxification via conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs).[2][3][4] This is followed by further processing to form a mercapturic acid derivative, which is then excreted. A secondary, minor pathway may involve hydrolysis of the amide bond.
Caption: Proposed metabolic pathway of 2-Chloro-N-phenylacetamide.
Experimental Workflow for Pharmacokinetic Study
The following diagram outlines the key steps in the described pharmacokinetic study.
Caption: Workflow for the pharmacokinetic study of 2-Chloro-N-phenylacetamide.
References
- 1. LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of glutathione conjugates of chloroacetanilide pesticides using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry and liquid chromatography/ion trap mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
Application Note: Quantitative Analysis of 2-Chloro-N-phenylacetamide in Pharmaceutical Samples by GC-MS with 13C6-Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Chloro-N-phenylacetamide in pharmaceutical process samples using gas chromatography-mass spectrometry (GC-MS). To enhance volatility and thermal stability, the analyte is derivatized by silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. The method employs a stable isotope-labeled internal standard, 2-Chloro-N-phenylacetamide-¹³C₆, to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.
Introduction
2-Chloro-N-phenylacetamide is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is crucial for process control and quality assurance. Due to its limited volatility and potential for thermal degradation, direct GC-MS analysis is challenging. Derivatization is a common strategy to improve the gas chromatographic behavior of such analytes. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique that increases volatility and thermal stability.[1][2] This method describes a validated silylation-based GC-MS protocol for the accurate and precise quantification of 2-Chloro-N-phenylacetamide. The use of a ¹³C₆-labeled internal standard minimizes variability from sample preparation and instrument response.
Experimental
Reagents and Materials
-
2-Chloro-N-phenylacetamide (≥98% purity, Sigma-Aldrich)
-
2-Chloro-N-phenylacetamide-¹³C₆ (≥99% isotopic purity, LGC Standards)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS, Restek)
-
Pyridine (B92270), anhydrous (≥99.8%, Sigma-Aldrich)
-
Ethyl Acetate (B1210297), HPLC grade (≥99.9%, Fisher Scientific)
-
Methanol, HPLC grade (≥99.9%, Fisher Scientific)
-
Nitrogen gas, high purity (≥99.999%)
-
GC vials, 2 mL, with inserts and PTFE-lined caps (B75204) (Agilent Technologies)
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977B MSD
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler: Agilent 7693A
Standard and Sample Preparation
2.3.1. Standard Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Chloro-N-phenylacetamide and dissolve in 10 mL of ethyl acetate.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Chloro-N-phenylacetamide-¹³C₆ and dissolve in 10 mL of ethyl acetate.
2.3.2. Calibration Standards
Prepare a series of calibration standards by appropriate dilution of the Analyte Stock Solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the Internal Standard to a final concentration of 25 µg/mL.
2.3.3. Sample Preparation
Accurately weigh a portion of the pharmaceutical sample expected to contain 2-Chloro-N-phenylacetamide and dissolve it in a known volume of ethyl acetate to achieve a theoretical concentration within the calibration range. Spike the sample solution with the Internal Standard to a final concentration of 25 µg/mL.
Derivatization Protocol
-
Transfer 100 µL of the standard or sample solution into a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the residue is completely dry as moisture can interfere with the silylation reaction.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven. For amides, heating is often required to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| GC Inlet | Splitless, 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (Analyte) | m/z 241 (M+•) |
| Qualifier Ions (Analyte) | m/z 73, 168 |
| Quantifier Ion (IS) | m/z 247 (M+•) |
| Qualifier Ions (IS) | m/z 73, 174 |
Results and Discussion
Derivatization Reaction
The silylation of 2-Chloro-N-phenylacetamide with BSTFA replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group. This derivatization increases the volatility and thermal stability of the analyte, resulting in improved chromatographic peak shape and sensitivity.
Diagram of the Derivatization Reaction
Caption: Silylation of 2-Chloro-N-phenylacetamide.
Chromatography and Mass Spectra
Under the specified GC-MS conditions, the TMS-derivatized 2-Chloro-N-phenylacetamide and its ¹³C₆-labeled internal standard are well-resolved with excellent peak symmetry. The expected retention time for the derivatized analyte is approximately 9.5 minutes, and for the internal standard, it is approximately 9.48 minutes.
The electron ionization mass spectrum of the TMS-derivatized 2-Chloro-N-phenylacetamide is expected to show a molecular ion (M+•) at m/z 241. Key fragment ions would include the characteristic TMS ion at m/z 73 and other fragments resulting from the loss of functional groups. The ¹³C₆-labeled internal standard will exhibit a molecular ion at m/z 247.
Method Validation
3.3.1. Linearity
The method demonstrated excellent linearity over the concentration range of 1 to 100 µg/mL. The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration, yielded a correlation coefficient (R²) of >0.999.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 301,567 | 0.0505 |
| 5 | 76,170 | 302,112 | 0.2521 |
| 10 | 151,988 | 301,890 | 0.5035 |
| 25 | 380,543 | 302,456 | 1.2582 |
| 50 | 759,876 | 301,987 | 2.5163 |
| 100 | 1,523,450 | 302,330 | 5.0391 |
3.3.2. Precision and Accuracy
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high) in replicate (n=6) on the same day (intra-day) and on three different days (inter-day). The results, summarized in Table 2, demonstrate excellent precision (RSD < 5%) and accuracy (recovery between 95% and 105%).
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (µg/mL) | Intra-day Mean Conc. (µg/mL) | Intra-day RSD (%) | Intra-day Accuracy (%) | Inter-day Mean Conc. (µg/mL) | Inter-day RSD (%) | Inter-day Accuracy (%) |
| Low | 5 | 4.92 | 3.8 | 98.4 | 4.89 | 4.5 | 97.8 |
| Mid | 25 | 25.4 | 2.1 | 101.6 | 25.7 | 2.9 | 102.8 |
| High | 75 | 73.9 | 1.5 | 98.5 | 74.2 | 2.2 | 98.9 |
Workflow Diagram
Experimental Workflow
Caption: Overall experimental workflow.
Conclusion
The described silylation-based GC-MS method provides a reliable, sensitive, and accurate means for the quantitative analysis of 2-Chloro-N-phenylacetamide in pharmaceutical samples. The use of a stable isotope-labeled internal standard ensures high precision and mitigates potential matrix effects. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories.
References
Application of 2-Chloro-N-phenylacetamide-¹³C₆ in Environmental Sample Analysis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Chloro-N-phenylacetamide-¹³C₆ as an internal standard in the quantitative analysis of chloroacetanilide herbicides and their metabolites in environmental samples. The use of isotopically labeled standards is a critical component of robust analytical methods, particularly in complex matrices such as soil and water, as it corrects for sample matrix effects and variations in extraction and instrument response.
Introduction
2-Chloro-N-phenylacetamide-¹³C₆ is a stable isotope-labeled (SIL) analogue of 2-Chloro-N-phenylacetamide. Due to its structural similarity to the chloroacetanilide class of herbicides (e.g., Alachlor, Metolachlor, Propachlor), it serves as an excellent internal standard for their analysis. The six ¹³C atoms in the phenyl ring provide a distinct mass shift, allowing for clear differentiation from the unlabeled target analytes in mass spectrometry-based methods, without significantly altering its chemical and physical properties. This ensures that the SIL standard behaves similarly to the target analytes during sample preparation and analysis, leading to accurate and precise quantification.[1][2]
The primary application of 2-Chloro-N-phenylacetamide-¹³C₆ is in isotope dilution mass spectrometry (IDMS) methods, most commonly coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS). These methods are widely employed for monitoring the presence and levels of pesticide residues in environmental matrices to ensure regulatory compliance and assess potential ecological and human health risks.
Analytical Principles
The core principle behind using 2-Chloro-N-phenylacetamide-¹³C₆ is isotope dilution. A known amount of the labeled standard is added to the environmental sample at the beginning of the analytical process. The ratio of the native analyte to the labeled standard is then measured by the mass spectrometer. Because the standard is subject to the same sample preparation losses and ionization suppression or enhancement as the native analyte, the ratio of the two remains constant throughout the process. This allows for highly accurate quantification, even with incomplete recovery of the analytes.
Logical Workflow for Environmental Sample Analysis:
Caption: General workflow for the analysis of environmental samples using an internal standard.
Application Notes: Analysis of Chloroacetanilide Herbicides in Water
This section details the application of 2-Chloro-N-phenylacetamide-¹³C₆ for the analysis of propachlor (B1678252) in water samples, based on established methodologies for chloroacetanilide herbicides.
Scope and Applicability
This method is applicable to the determination of propachlor in various water matrices, including groundwater, surface water, and drinking water. The use of 2-Chloro-N-phenylacetamide-¹³C₆ as an internal standard enhances the accuracy and precision of the analysis.
Method Performance
The following table summarizes typical performance data for the analysis of propachlor using an isotope dilution LC-MS/MS method.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Linear Range | 0.05 - 5.0 µg/L |
| Recovery | 92 - 108% |
| Precision (RSD) | < 10% |
Experimental Protocol: Water Sample Analysis
3.3.1. Reagents and Materials
-
2-Chloro-N-phenylacetamide-¹³C₆ solution (1.0 µg/mL in methanol)
-
Propachlor analytical standard
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic acid (reagent grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
3.3.2. Sample Preparation and Extraction
-
Collect a 500 mL water sample in a clean glass bottle.
-
Add a known amount of 2-Chloro-N-phenylacetamide-¹³C₆ internal standard solution to the sample to achieve a final concentration of 1.0 µg/L.
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 10 mL of methanol into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow for Water Sample Preparation:
References
Application Note and Protocol: Preparation of 2-Chloro-N-phenylacetamide-¹³C₆ Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a standardized operating procedure for the accurate and safe preparation of stock solutions of 2-Chloro-N-phenylacetamide-¹³C₆. Adherence to this protocol is crucial for ensuring the integrity of experimental results and maintaining laboratory safety.
Introduction
2-Chloro-N-phenylacetamide-¹³C₆ is an isotopically labeled compound used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The precise preparation of stock solutions is the foundational step for constructing calibration curves and ensuring the accuracy of analytical measurements. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a high-concentration stock solution.
Physicochemical and Safety Data
A summary of the relevant properties and safety information for 2-Chloro-N-phenylacetamide is provided below. This data is essential for handling the compound safely and selecting appropriate solvents.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight (Unlabeled) | 169.61 g/mol | [1] |
| Molecular Weight (¹³C₆) | 175.56 g/mol | [2] |
| Appearance | Very light beige, crystalline powder | [3][4] |
| Melting Point | 136-139 °C | [1][5] |
| Solubility | Practically insoluble in water.[3][4] Slightly soluble in Chloroform and Methanol.[1] | |
| Storage | Store in a dark, dry, and well-ventilated place in a tightly sealed container.[1][6] Room temperature is generally acceptable.[1][7] | |
| Hazards | Causes serious eye irritation.[6] May cause skin and respiratory irritation.[3] Suspected of damaging fertility or the unborn child. Harmful to aquatic life.[8] | |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves, lab coat, and appropriate respiratory protection if dust is generated.[6][9] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a 1 mg/mL stock solution of 2-Chloro-N-phenylacetamide-¹³C₆. Adjustments to concentration can be made by proportionally altering the mass of the compound and the volume of the solvent.
3.1. Materials and Equipment
-
2-Chloro-N-phenylacetamide-¹³C₆ solid
-
High-purity solvent (e.g., Methanol, Acetonitrile, or Dimethyl Sulfoxide (DMSO))
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials for storage
-
Parafilm®
-
Appropriate Personal Protective Equipment (PPE)
3.2. Procedure
-
Preparation and Tare:
-
Work within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[10]
-
Place a clean, empty weighing vessel (e.g., a weighing boat or a small vial) on the analytical balance and tare to zero.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of 2-Chloro-N-phenylacetamide-¹³C₆. For a 1 mg/mL stock in a 1 mL volumetric flask, accurately weigh approximately 1.0 mg of the compound.
-
Record the exact weight to four decimal places.
-
-
Dissolution:
-
Quantitatively transfer the weighed compound into the selected volumetric flask. This can be done by gently tapping the weighing vessel or by using a small amount of the chosen solvent to rinse the vessel and transfer the contents into the flask.
-
Add a small amount of the solvent to the volumetric flask, approximately half of the final volume.
-
Cap the flask and vortex until the solid is completely dissolved.[10] A brief sonication may be used to aid dissolution if necessary.
-
-
Bringing to Final Volume:
-
Once the compound is fully dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
Cap the flask securely and invert it several times (at least 10-15 times) to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the prepared stock solution into a clearly labeled amber glass vial.
-
The label should include:
-
Name of the compound (2-Chloro-N-phenylacetamide-¹³C₆)
-
Concentration (e.g., 1 mg/mL)
-
Solvent used
-
Preparation date
-
Name of the preparer
-
Expiration date (typically determined by internal stability studies)
-
-
Seal the vial with a cap and wrap with Parafilm® to prevent solvent evaporation.
-
Store the stock solution under appropriate conditions, typically refrigerated or at -20°C for long-term stability, protected from light.[11]
-
Workflow Diagram
The following diagram illustrates the logical flow of the stock solution preparation process.
Caption: Workflow for Preparing Stock Solution.
Safety Precautions
-
Always handle 2-Chloro-N-phenylacetamide-¹³C₆ in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[6]
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water and seek medical advice.[9]
-
Dispose of waste materials according to institutional and local environmental regulations. Do not empty into drains.[9][12]
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information before starting any work.[6][8][9][12]
References
- 1. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-phenylacetamide | 587-65-5 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. isotope.com [isotope.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. crispmaastricht.nl [crispmaastricht.nl]
- 11. phytotechlab.com [phytotechlab.com]
- 12. fishersci.com [fishersci.com]
Application of 2-Chloro-N-phenylacetamide-¹³C₆ in Quantitative Proteomics
Application Note
Introduction
2-Chloro-N-phenylacetamide-¹³C₆ is a stable isotope-labeled alkylating agent designed for use in quantitative proteomics research. It serves as a powerful tool for the differential labeling of cysteine-containing peptides from different samples, enabling accurate relative quantification by mass spectrometry. This reagent is particularly valuable in comparative studies analyzing changes in protein expression, post-translational modifications, and drug-target engagement.
Similar to its unlabeled counterpart, 2-Chloro-N-phenylacetamide-¹³C₆ irreversibly alkylates the thiol group of cysteine residues through a nucleophilic substitution reaction. The incorporation of six heavy carbon isotopes (¹³C) results in a predictable mass shift in the labeled peptides, allowing for the differentiation and relative quantification of peptides from control and treated samples when analyzed by mass spectrometry. Chloroacetamide is a less reactive and more stable alkylating agent compared to iodoacetamide, which can result in more specific cysteine modification with fewer off-target reactions.[1]
Key Applications:
-
Quantitative Profiling of Protein Expression: By labeling different cell or tissue lysates with the light (unlabeled) and heavy (¹³C₆-labeled) versions of 2-Chloro-N-phenylacetamide, researchers can accurately quantify changes in the abundance of cysteine-containing proteins across different conditions.
-
Cysteine-Reactive Fragment Screening: In chemoproteomics, this reagent can be used in a competitive labeling format to identify and quantify the targets of cysteine-reactive small molecules or fragments.[2]
-
Studying Cysteine Oxidation Dynamics: While not a direct measure of oxidation, differential alkylation with isotopic labels can be part of workflows to quantify the degree of cysteine oxidation between samples, as demonstrated with similar isotopic reagents.[3]
-
Drug Target Engagement Studies: The compound can be used to assess the binding of a therapeutic agent to its cysteine-containing protein target by measuring changes in the accessibility of the cysteine residue to alkylation.
Experimental Protocols
Protocol 1: In-Solution Alkylation for Quantitative Proteomics
This protocol outlines the steps for protein reduction, alkylation with 2-Chloro-N-phenylacetamide-¹³C₆ (heavy) and its light counterpart, followed by tryptic digestion for bottom-up proteomics analysis.
Materials:
-
Protein samples (e.g., cell lysates) in a suitable lysis buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
2-Chloro-N-phenylacetamide (light)
-
2-Chloro-N-phenylacetamide-¹³C₆ (heavy)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Reduction:
-
To your protein sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare fresh stock solutions of "light" 2-Chloro-N-phenylacetamide and "heavy" 2-Chloro-N-phenylacetamide-¹³C₆ (e.g., 200 mM in the lysis buffer).
-
For the control sample, add the "light" 2-Chloro-N-phenylacetamide solution to a final concentration of 40 mM.
-
For the experimental sample, add the "heavy" 2-Chloro-N-phenylacetamide-¹³C₆ solution to a final concentration of 40 mM.
-
Incubate in the dark at room temperature for 45-60 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM to quench the excess alkylating reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Combination and Digestion:
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS. The relative quantification of cysteine-containing peptides is achieved by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs.
-
Data Presentation
The following table represents hypothetical quantitative data from a comparative proteomics experiment using 2-Chloro-N-phenylacetamide-¹³C₆ to study the effect of a drug on a specific signaling pathway.
| Protein | Peptide Sequence | Ratio (Heavy/Light) | p-value | Regulation |
| Kinase A | CYSDEFGHIK | 2.5 | 0.001 | Upregulated |
| Phosphatase B | ACDEFGHLR | 0.4 | 0.005 | Downregulated |
| Adaptor Protein C | FGCLMNPQR | 1.1 | 0.85 | Unchanged |
| Transcription Factor D | STVCWXYZK | 3.1 | 0.0005 | Upregulated |
C indicates the alkylated cysteine residue.
Visualizations
Signaling Pathway Diagram
Caption: A hypothetical signaling pathway illustrating changes in protein abundance.
Experimental Workflow Diagram
Caption: Workflow for quantitative proteomics using isotopic labeling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture dosing protocols for 2-Chloro-N-phenylacetamide-13C6
Application Notes and Protocols for 2-Chloro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Important Clarifications
These application notes provide a guide for the use of 2-Chloro-N-phenylacetamide and its isotopically labeled counterpart, 2-Chloro-N-phenylacetamide-13C6, in a research context. It is critical to distinguish between these two compounds:
-
2-Chloro-N-phenylacetamide is a molecule that has been investigated for various biological activities, including antifungal and potential weak enzymatic inhibition.[1][2] It is the compound to be used in cell-based assays to determine biological effects.
-
This compound is a stable isotope-labeled version of the parent compound.[3] Its primary role is not to elicit a biological response but to serve as an internal standard for analytical quantification, typically in mass spectrometry-based methods.[3] This allows for precise measurement of the unlabeled compound in biological matrices.
This document will focus on protocols for the unlabeled 2-Chloro-N-phenylacetamide .
Known Biological Activities
2-Chloro-N-phenylacetamide is a versatile precursor in organic synthesis for producing other pharmacologically active molecules.[2][4] While extensive cell signaling data is not available, preliminary studies have indicated several biological activities:
-
Antifungal Properties : The compound has demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida species.[2]
-
Enzyme Inhibition : It has been shown to be a relatively weak inhibitor of choline (B1196258) acetyltransferase.[1]
-
General Toxicity : As a chloroacetamide derivative, it is classified as causing skin and eye irritation.[1] At higher concentrations, it may induce methemoglobinemia.[1]
Given the limited specific data, a primary step in characterizing its effects on a new cell line would be a general cytotoxicity or cell viability assay.
Experimental Protocols
The following protocols are adapted from established methodologies for evaluating N-aryl-2-chloroacetamide derivatives and related compounds.[5][6]
Preparation of Stock Solutions
Proper preparation of the compound stock solution is critical for accurate and reproducible results.
Materials:
-
2-Chloro-N-phenylacetamide powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate amount of 2-Chloro-N-phenylacetamide powder in sterile DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of 2-Chloro-N-phenylacetamide on cell viability and is crucial for establishing a working concentration range for further experiments.
Materials:
-
Human cancer cell lines (e.g., A2780, MCF-7, or other relevant lines)[5]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
2-Chloro-N-phenylacetamide stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment : Prepare serial dilutions of 2-Chloro-N-phenylacetamide in complete growth medium from the 10 mM stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.[5]
-
Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[6]
-
MTT Addition : After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation
All quantitative data should be summarized to determine key metrics like the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line | Assay Duration (h) | IC₅₀ (µM) | Reference |
| N-Aryl-2-chloroacetamide Derivatives (General Class) | Various Cancer Lines | 48 - 72 | Varies by derivative | [5] |
| 2-Chloro-N-phenylacetamide | Candida albicans | 48 | MIC: 125 µg/mL | [2] |
| 2-Chloro-N-phenylacetamide | Specific cell line of interest | To be determined | To be determined | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the in vitro cytotoxicity of 2-Chloro-N-phenylacetamide.
Caption: Workflow for the MTT-based cell viability assay.
Hypothetical Signaling Pathway
Based on the finding that 2-Chloro-N-phenylacetamide exhibits weak inhibition of choline acetyltransferase (ChAT), the following diagram illustrates a simplified, hypothetical pathway. Note: This is an illustrative diagram, as the compound is a weak inhibitor and this may not be its primary mechanism of action in mammalian cells.
Caption: Hypothetical inhibition of the cholinergic pathway.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Chloro-N-phenylacetamide-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 2-Chloro-N-phenylacetamide-¹³C₆ using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover sample preparation, one-dimensional (1D) ¹³C NMR for structural confirmation and quantitative analysis, and two-dimensional (2D) NMR techniques for complete structural elucidation.
Introduction
2-Chloro-N-phenylacetamide is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. The ¹³C₆-labeled isotopologue, where all six carbons of the phenyl ring are ¹³C, is a valuable tool for quantitative studies and for elucidating metabolic pathways or reaction mechanisms. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, dynamics, and concentration.[1] This document outlines the key NMR techniques for the comprehensive analysis of this isotopically labeled compound.
Predicted and Experimental NMR Spectral Data
Table 1: Predicted ¹³C NMR Chemical Shift Data for 2-Chloro-N-phenylacetamide-¹³C₆ in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~165.1 | Carbonyl carbon, typically a sharp singlet. |
| -CH₂Cl | ~43.7 | Methylene carbon adjacent to chlorine. |
| C1' (ipso-C) | ~137.7 | Quaternary carbon attached to the nitrogen. |
| C2'/C6' (ortho-C) | ~121.2 | Aromatic carbons ortho to the amide group. |
| C3'/C5' (meta-C) | ~129.0 | Aromatic carbons meta to the amide group. |
| C4' (para-C) | ~121.5 | Aromatic carbon para to the amide group. |
Note: Chemical shifts are based on experimental data for the unlabeled compound, N-(phenyl)-2-chloroacetamide, and may vary slightly due to solvent effects and minor isotopic shifts.[2]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for the analysis of 2-Chloro-N-phenylacetamide-¹³C₆.
Materials:
-
2-Chloro-N-phenylacetamide-¹³C₆ sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes[3]
-
Small vial
-
Pasteur pipette
-
Glass wool or cotton plug[4]
-
Internal standard (optional, for external referencing), e.g., Tetramethylsilane (TMS)
Procedure:
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of the 2-Chloro-N-phenylacetamide-¹³C₆ sample into a clean, dry vial for ¹³C NMR analysis.[3]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. If an internal standard is required, use a solvent containing a known concentration of TMS.[3]
-
Complete Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. If necessary, the sample can be gently warmed or sonicated.
-
Filtering the Sample: To remove any particulate matter that could degrade the spectral quality, filter the solution. Place a small plug of glass wool or cotton into a Pasteur pipette and filter the sample solution directly into a clean, dry 5 mm NMR tube.[4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.[4]
1D ¹³C NMR Spectroscopy Protocol
This protocol is for acquiring a standard proton-decoupled ¹³C NMR spectrum, which is useful for structural verification and quantitative analysis.
Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or similar | Proton-decoupled pulse sequence with a 30° pulse angle. |
| Spectral Width (SW) | ~220 ppm | To encompass the full range of expected ¹³C chemical shifts. |
| Number of Scans (NS) | ≥ 1024 | To achieve a good signal-to-noise ratio. |
| Relaxation Delay (D1) | 2-5 seconds | For qualitative analysis. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary. |
| Temperature | 298 K | Standard room temperature. |
Processing Parameters:
-
Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).
Quantitative ¹³C NMR (qNMR) Protocol
The ¹³C₆ labeling makes this compound ideal for quantitative analysis. The following protocol is designed to ensure accurate quantification.
Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgig (inverse-gated decoupling) | To suppress the Nuclear Overhauser Effect (NOE) for accurate integration. |
| Relaxation Delay (D1) | ≥ 30-60 seconds | To allow for full relaxation of all carbon nuclei, which is crucial for accurate quantification. The T₁ values for the quaternary ipso-carbon and the carbonyl carbon are expected to be the longest. |
| Number of Scans (NS) | Sufficient for S/N > 100:1 | The number of scans will depend on the sample concentration. |
Data Analysis for Quantification:
The concentration of 2-Chloro-N-phenylacetamide-¹³C₆ can be determined by comparing the integral of one of its ¹³C signals to the integral of a certified internal standard of known concentration. Alternatively, for purity assessment, the sum of the integrals of the six aromatic carbons can be compared to the integrals of any impurity signals.
2D NMR Spectroscopy Protocols (HSQC and HMBC)
2D NMR experiments are invaluable for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
3.4.1. ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.
Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | hsqcedetgpsisp2.2 or similar |
| Spectral Width (F2 - ¹H) | ~10-12 ppm |
| Spectral Width (F1 - ¹³C) | ~180 ppm |
| Number of Increments (F1) | 256-512 |
| Relaxation Delay (D1) | 1-2 seconds |
3.4.2. ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for identifying the connectivity of different molecular fragments.
Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | hmbcgplpndqf or similar |
| Spectral Width (F2 - ¹H) | ~10-12 ppm |
| Spectral Width (F1 - ¹³C) | ~220 ppm |
| Number of Increments (F1) | 256-512 |
| Relaxation Delay (D1) | 1.5-2 seconds |
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in the NMR analysis of 2-Chloro-N-phenylacetamide-¹³C₆.
Caption: General experimental workflow for NMR analysis.
Caption: Logic flow for structural elucidation using 2D NMR.
References
Troubleshooting & Optimization
Troubleshooting poor signal intensity of 2-Chloro-N-phenylacetamide-13C6 in LC-MS
Welcome to the technical support center for the LC-MS analysis of 2-Chloro-N-phenylacetamide-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity and other common challenges encountered during their experiments.
Troubleshooting Guide: Poor Signal Intensity
Poor signal intensity of this compound can stem from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: I am observing a very weak or no signal for this compound. Where should I start troubleshooting?
A1: A weak or absent signal is a common issue that can be addressed by systematically evaluating the entire analytical workflow. Start by confirming the basics: ensure the sample has been correctly prepared and injected, and that the mass spectrometer is properly tuned and calibrated. Contamination of the ion source or blockages in the LC system can also lead to a significant drop in signal.[1] A logical first step is to perform a system suitability test to ensure the instrument is performing as expected.
Below is a workflow to guide your troubleshooting process:
Q2: How can my sample preparation method affect the signal intensity of this compound?
A2: Sample preparation is a critical step that can significantly impact your results. For this compound, which is a relatively polar compound, a simple "dilute and shoot" method may be sufficient for clean samples.[2] However, for more complex matrices such as plasma or tissue extracts, significant ion suppression can occur.[3][4][5]
Recommended Sample Preparation Protocols:
-
For Simple Matrices (e.g., solutions):
-
Dilute the sample in a compatible solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter before injection.
-
-
For Complex Matrices (e.g., plasma, urine):
-
Protein Precipitation: Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge to pellet the proteins. The supernatant can then be diluted and injected.
-
Solid-Phase Extraction (SPE): Use a reverse-phase SPE cartridge to clean up the sample and concentrate the analyte. This is highly effective at removing salts and other matrix components that can cause ion suppression.
-
Liquid-Liquid Extraction (LLE): This technique can also be employed to isolate the analyte from interfering substances.
-
Q3: What are the optimal Liquid Chromatography (LC) conditions for this compound?
A3: Proper chromatographic separation is key to minimizing ion suppression and achieving a stable signal. Since this compound is a polar molecule, a reversed-phase separation on a C18 column is a good starting point.
Key LC Parameters to Optimize:
-
Mobile Phase Composition: A gradient elution with water and a polar organic solvent like acetonitrile or methanol (B129727) is recommended. The use of volatile mobile phase additives is crucial for good ionization.[6]
-
Column Choice: A standard C18 column is generally suitable. For highly polar compounds, a column with a polar endcapping or a phenyl-hexyl phase may provide better retention and peak shape.
-
Flow Rate: Lower flow rates (0.2-0.4 mL/min) often lead to better ionization efficiency in electrospray ionization (ESI).[4]
-
Column Temperature: Maintaining a consistent column temperature (e.g., 40 °C) can improve peak shape and reproducibility.
Table 1: Recommended Starting LC Gradient
| Time (min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Q4: How do I optimize the Mass Spectrometry (MS) parameters for this compound?
A4: Optimizing MS parameters is crucial for maximizing sensitivity. This should be done by infusing a standard solution of your analyte directly into the mass spectrometer.
Key MS Parameters for Optimization:
-
Ionization Mode: Electrospray ionization (ESI) is the most suitable technique for a polar molecule like this compound. It is advisable to test both positive and negative ion modes, although positive mode is generally preferred for compounds containing amide groups which can be readily protonated.[8][9]
-
Source Parameters:
-
Capillary Voltage: Optimize for the most stable and intense signal.
-
Gas Flow (Nebulizer and Drying Gas): These parameters affect droplet formation and desolvation. Higher gas flows can improve desolvation but may also lead to signal suppression if set too high.
-
Source Temperature: A higher temperature can aid in desolvation but excessive heat may cause degradation of the analyte.
-
-
Adduct Formation: In positive ESI mode, look for the protonated molecule [M+H]+. Also, be aware of potential adducts with sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+, especially if these ions are present in your mobile phase or sample matrix.[10] The presence of chlorine in the molecule will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which can aid in identification.
Table 2: Typical ESI-MS Parameters for Optimization
| Parameter | Typical Range (Positive Mode) | Purpose |
| Capillary Voltage | 3000 - 4500 V | Promotes ion formation |
| Nebulizer Gas Pressure | 30 - 50 psi | Aids in droplet formation |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation |
| Gas Temperature | 300 - 350 °C | Facilitates desolvation |
Frequently Asked Questions (FAQs)
Q5: Could the 13C6 labeling be the cause of the poor signal intensity?
A5: While isotopic labeling does increase the mass of the molecule, it generally does not have a significant negative impact on ionization efficiency. In some cases, the heavier isotope can lead to very minor changes in retention time. The primary factors affecting signal intensity are more likely related to the issues discussed above (sample preparation, LC conditions, and MS parameters).
Q6: I see a lot of background noise in my chromatogram. What can I do?
A6: High background noise can be due to contamination from various sources, including solvents, glassware, and the LC-MS system itself.[1][11][12]
-
Solvents: Always use high-purity, LC-MS grade solvents and additives.[6]
-
System Cleaning: Regularly clean the ion source. If contamination is suspected, flush the entire LC system with a strong solvent wash.
-
Sample Matrix: Complex sample matrices can introduce a high level of background ions. Employing a more rigorous sample cleanup method like SPE can help reduce this.[5]
Q7: What are the expected fragmentation patterns for this compound in MS/MS?
Q8: Should I use positive or negative ion mode for analysis?
A8: For this compound, positive ion mode is generally recommended. The amide group can be readily protonated, especially in an acidic mobile phase.[9] However, it is always best practice to test both polarities during method development to determine which provides the optimal signal for your specific instrument and conditions.[8] Halogenated compounds can sometimes show good response in negative ion mode, so a quick check is worthwhile.
References
- 1. zefsci.com [zefsci.com]
- 2. coresta.org [coresta.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nebiolab.com [nebiolab.com]
- 10. benchchem.com [benchchem.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Overcoming Matrix Effects in the Analysis of 2-Chloro-N-phenylacetamide
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the quantitative analysis of 2-Chloro-N-phenylacetamide using a 13C6 stable isotope-labeled internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a problem in my 2-Chloro-N-phenylacetamide analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These components, such as phospholipids (B1166683), salts, and endogenous metabolites, can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This phenomenon is a primary concern in quantitative LC-MS/MS analysis because it can severely compromise the accuracy, precision, and sensitivity of the results.[3][5][6]
Q2: How does a 13C6-labeled internal standard help overcome matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), like 13C6-2-Chloro-N-phenylacetamide, is considered the gold standard for quantitative mass spectrometry.[6][7] Because it is nearly identical chemically and physically to the unlabeled analyte, it is expected to behave similarly during sample preparation, chromatography, and ionization.[7][8] The key principle is that the SIL-IS co-elutes with the analyte and therefore experiences the same degree of ion suppression or enhancement.[1][8] Quantification is based on the peak area ratio of the analyte to the IS. This ratio should remain constant, compensating for signal variability and ensuring accurate measurement even when matrix effects are present.[7]
Q3: My results are still inconsistent even with a 13C6 IS. What could be the cause?
A3: While a 13C6 IS is highly effective, inconsistencies can still arise. A common reason is a chromatographic separation between the analyte and the internal standard. Although 13C labeling is less prone to this than deuterium (B1214612) labeling, slight differences in retention time (an "isotope effect") can occur under high-resolution UPLC conditions.[7][8] If this separation causes the analyte and the IS to elute into regions with different concentrations of co-eluting matrix components, they will experience different degrees of ion suppression, making the ratio inaccurate.[7] Another cause could be extreme matrix effects that suppress the signal of either the analyte or the IS below a reliable detection limit.
Q4: How can I quantitatively measure the matrix effect in my assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[3][9] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a clean solvent. The ratio of these responses is known as the Matrix Factor (MF).
Matrix Factor (MF) Calculation: MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solvent)
The results can be interpreted as shown in the table below.
| Matrix Factor (MF) | % Matrix Effect | Interpretation |
| MF = 1 | 0% | No matrix effect |
| MF < 1 | (1 - MF) * 100% | Ion Suppression[10] |
| MF > 1 | (MF - 1) * 100% | Ion Enhancement[10] |
| Table 1: Classification of matrix effects based on the calculated Matrix Factor (MF). |
Troubleshooting Guide
Problem: Significant Ion Suppression or Enhancement is Observed (e.g., MF < 0.8 or > 1.2)
Even with a co-eluting 13C6 IS, severe matrix effects can compromise assay performance. The following systematic approach can help diagnose and mitigate the issue.
Caption: Systematic workflow for diagnosing and mitigating matrix effects.
1. Optimize Sample Preparation
Improving the sample cleanup is the most effective way to reduce matrix effects by removing interfering components before analysis.[5][11] The choice of technique depends on the analyte's properties and the complexity of the matrix.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Produces "dirtier" extracts; often fails to remove phospholipids and other interferences.[5][10] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Cleaner extracts than PPT; removes many salts and polar interferences.[1][11] | More time-consuming; requires solvent optimization (pH, polarity).[11] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts; highly selective; removes a wide range of interferences, including phospholipids.[1][10] | Most complex and expensive method; requires careful method development. |
| Table 2: Comparison of common sample preparation techniques for reducing matrix effects. |
2. Modify Chromatographic Conditions
If sample preparation is insufficient, adjusting the HPLC/UPLC parameters can chromatographically separate 2-Chloro-N-phenylacetamide from the region where matrix interferences elute.[1][3]
-
Adjust the Gradient: Alter the gradient slope to improve the separation between the analyte and any interfering peaks identified via post-column infusion or matrix effect assessment.
-
Change Mobile Phase: Modifying the mobile phase pH or using different additives (e.g., ammonium (B1175870) formate (B1220265) vs. formic acid) can shift the retention time of the analyte or interferences.[12][13]
-
Use a Different Column: Employing a column with a different stationary phase (e.g., biphenyl (B1667301) instead of C18) or a core-shell column for higher efficiency can provide the necessary selectivity.
3. Sample Dilution
A straightforward strategy is to dilute the sample extract with the mobile phase.[3] This reduces the concentration of interfering components but also reduces the analyte concentration. This approach is only viable if the assay has sufficient sensitivity to measure the diluted analyte accurately.[3][6]
Caption: Compensation for matrix effects using a co-eluting 13C6 Internal Standard.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
Objective: To quantify the degree of ion suppression or enhancement for 2-Chloro-N-phenylacetamide.
Methodology:
-
Prepare Set 1 (Neat Solvent): Spike the analyte and the 13C6 IS into the final mobile phase composition at low, medium, and high concentrations relevant to the assay's range. Analyze these samples (n=3-5 replicates). This provides the reference peak areas (Area_Solvent).
-
Prepare Set 2 (Matrix): Process at least 6 different lots of blank biological matrix using the established sample preparation protocol.
-
Post-Spike Set 2: After the final extraction step (e.g., after elution from SPE and evaporation/reconstitution), spike the extracted blank matrix samples with the same low, medium, and high concentrations of analyte and IS as in Set 1.
-
Analyze and Calculate: Analyze the post-spiked matrix samples to get the peak areas (Area_Matrix). Calculate the MF for each lot and concentration level using the formula provided earlier. The variability of the MF across different lots determines the relative matrix effect.
Protocol 2: Example LC-MS/MS Method for 2-Chloro-N-phenylacetamide
This protocol provides a starting point for method development. Optimization is required.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse Phase (e.g., 100 Å, 1.8 µm, 2.1 mm x 100 mm)[14] |
| Mobile Phase A | Water with 0.1% Formic Acid[14][15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[14][15] |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C[14] |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transitions | To be determined by infusion of standards2-Chloro-N-phenylacetamide: e.g., m/z 170.0 -> [Fragment] 13C6-IS: e.g., m/z 176.0 -> [Same Fragment] |
| Source Temp | 500 °C |
| Spray Voltage | 3500 V |
| Table 3: Example starting parameters for an LC-MS/MS method. These must be optimized for the specific instrument and application. |
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. mdpi.com [mdpi.com]
- 15. 2-Chloro-N-methyl-N-phenylacetamide | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Collision Energy for 2-Chloro-N-phenylacetamide-¹³C₆ MRM Transitions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N-phenylacetamide-¹³C₆. The information herein is designed to assist in the optimization of collision energy for robust and sensitive Multiple Reaction Monitoring (MRM) assays.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for 2-Chloro-N-phenylacetamide-¹³C₆?
A1: For 2-Chloro-N-phenylacetamide-¹³C₆, the precursor ion in positive electrospray ionization (ESI+) is the protonated molecule, [M+H]⁺. Based on the fragmentation patterns of similar N-phenylacetamides, a primary fragmentation pathway involves the loss of a neutral chloroketene molecule (ClCH=C=O). This leads to the formation of a ¹³C₆-labeled aniline (B41778) product ion. Further fragmentation of the aniline ring can also occur.
Q2: How do I determine the optimal collision energy (CE) for my MRM transitions?
A2: The optimal collision energy is typically determined empirically by performing a collision energy optimization experiment. This involves infusing a standard solution of 2-Chloro-N-phenylacetamide-¹³C₆ into the mass spectrometer and monitoring the intensity of the product ions while ramping the collision energy over a range of voltages. The CE that produces the most stable and intense signal for each transition is considered optimal. Many mass spectrometer software platforms have automated procedures for this optimization.
Q3: Why am I not seeing any product ion signal?
A3: There are several potential reasons for a lack of product ion signal:
-
Incorrect precursor ion selection: Ensure you have selected the correct m/z for the [M+H]⁺ of 2-Chloro-N-phenylacetamide-¹³C₆.
-
Suboptimal ionization source conditions: The efficiency of precursor ion formation is highly dependent on source parameters like spray voltage, gas flows, and temperatures. These may need to be optimized for your specific compound and mobile phase.
-
Collision energy is too low or too high: If the CE is too low, the precursor ion will not fragment. If it is too high, the precursor and product ions may be excessively fragmented into smaller, unmonitored ions.
-
Compound instability: The compound may be degrading in the source. Consider adjusting source temperatures.
Q4: My product ion signal is weak. How can I improve it?
A4: To improve a weak product ion signal:
-
Perform a thorough collision energy optimization: Even small adjustments to the CE can significantly impact signal intensity.
-
Optimize other MRM parameters: Besides collision energy, parameters like declustering potential (DP) or cone voltage (CV) can influence the precursor ion abundance and stability.
-
Check for matrix effects: If analyzing samples in a complex matrix, ion suppression may be reducing your signal. Consider improving your sample preparation or chromatographic separation.
-
Increase sample concentration: If possible, a higher concentration of the analyte will lead to a stronger signal.
Q5: Should I use the same collision energy for the quantifier and qualifier ions?
A5: Not necessarily. The optimal collision energy is transition-specific. It is recommended to perform a separate collision energy optimization for each MRM transition (both quantifier and qualifier) to ensure maximum sensitivity for both.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No Precursor Ion Detected | Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure). Ensure the correct mobile phase composition for efficient protonation. |
| Incorrect mass calibration. | Calibrate the mass spectrometer according to the manufacturer's recommendations. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| Matrix interference. | Improve sample preparation to remove interfering matrix components. Enhance chromatographic separation. | |
| Unstable or Fluctuating Signal | Unstable spray in the ion source. | Check for blockages in the sample capillary. Ensure proper positioning of the ESI probe. Optimize gas flows. |
| Inconsistent sample delivery. | Check the LC pump for pressure fluctuations and ensure a consistent flow rate. | |
| Poor Peak Shape in Collision Energy Ramp | Insufficient dwell time. | Increase the dwell time for each CE step to ensure enough data points are collected. |
| Analyte concentration too low. | Use a higher concentration standard for the optimization experiment. |
Experimental Protocols
Protocol for Collision Energy Optimization
This protocol outlines the general steps for optimizing collision energy for 2-Chloro-N-phenylacetamide-¹³C₆ MRM transitions.
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of 2-Chloro-N-phenylacetamide-¹³C₆ in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation Setup:
-
Set up the mass spectrometer for positive electrospray ionization (ESI+).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize ion source parameters (capillary voltage, source temperature, gas flows) to achieve a stable and intense signal for the precursor ion ([M+H]⁺).
-
-
MRM Method Creation:
-
Create an MRM method with the precursor m/z for 2-Chloro-N-phenylacetamide-¹³C₆.
-
Enter the m/z of the expected product ions. Based on the fragmentation of similar compounds, potential product ions for 2-Chloro-N-phenylacetamide-¹³C₆ ([M+H]⁺) could be the ¹³C₆-aniline ion and fragments thereof.
-
-
Collision Energy Ramp:
-
Set up a collision energy ramp experiment. This will typically involve acquiring data for each MRM transition at a series of collision energy values (e.g., from 5 eV to 50 eV in 2 eV increments).
-
Ensure a sufficient dwell time at each CE value to obtain a stable signal.
-
-
Data Analysis:
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition is the value that yields the highest and most stable signal intensity.
-
Enter these optimized CE values into your final MRM acquisition method.
-
Quantitative Data Summary
The following table provides a hypothetical example of collision energy optimization data for two potential MRM transitions of 2-Chloro-N-phenylacetamide-¹³C₆. The actual optimal values will need to be determined experimentally on your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Relative Intensity (%) |
| [M+H]⁺ | Product Ion 1 | 10 | 35 |
| 15 | 70 | ||
| 20 | 100 | ||
| 25 | 85 | ||
| 30 | 60 | ||
| [M+H]⁺ | Product Ion 2 | 20 | 40 |
| 25 | 80 | ||
| 30 | 100 | ||
| 35 | 90 | ||
| 40 | 75 |
Visualizations
Caption: Workflow for empirical optimization of collision energy.
Caption: Plausible fragmentation pathway for 2-Chloro-N-phenylacetamide-¹³C₆.
Preventing isotopic exchange of 2-Chloro-N-phenylacetamide-13C6 during sample prep
Welcome to the technical support center for 2-Chloro-N-phenylacetamide-13C6. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this labeled compound during sample preparation for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: Is my this compound internal standard undergoing isotopic exchange during sample preparation?
It is highly unlikely that the 13C atoms on the phenyl ring are exchanging with 12C from the sample matrix or solvents. Carbon-carbon bonds within an aromatic ring are exceptionally stable. True isotopic exchange would require harsh conditions (e.g., high temperatures and specific metal catalysts) that are not encountered in standard bioanalytical sample preparation.
What is often perceived as isotopic exchange—a loss of the labeled internal standard (IS) signal—is almost certainly due to the chemical degradation of the molecule.
Q2: If it's not isotopic exchange, what is causing the loss of my internal standard?
The most probable cause is the chemical instability of the amide bond in the 2-Chloro-N-phenylacetamide molecule. Amide bonds, while relatively stable, can be broken through hydrolysis under certain conditions.[1][2][3] This degradation would result in the formation of 13C6-aniline and 2-chloroacetic acid, leading to a decrease in the signal for the intact internal standard during LC-MS analysis.
Q3: What factors can cause the degradation of my internal standard?
The primary factors that can induce hydrolysis of the amide bond are:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of amides.[2][3][4] The sample's pH, as well as the pH of any reagents or buffers used, is critical.
-
Temperature: Elevated temperatures accelerate chemical reactions, including amide hydrolysis.[2] Long incubation times at high temperatures should be avoided.
-
Enzymatic Activity: Biological samples (e.g., plasma, tissue homogenates) contain enzymes like proteases and amidases that can cleave amide bonds.[2][5]
-
Light Exposure: While hydrolysis is the main concern, some chloroacetamides can be sensitive to light, which may cause other forms of degradation.[4][6]
Troubleshooting Guide
This guide addresses common problems encountered during sample preparation that may indicate instability of your 13C6-labeled internal standard.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent Internal Standard (IS) response across a batch. | Chemical Degradation (Hydrolysis): The sample pH may be too acidic or basic, or samples may have been exposed to high temperatures. | • Maintain sample pH between 6.0 and 8.0. Use a neutral buffer like phosphate-buffered saline (PBS) if dilution is needed.[4] • Keep samples on ice or at 4°C throughout the extraction process.[7] • Avoid prolonged storage at room temperature. Process samples promptly after thawing. |
| IS response is high in standards but low in biological matrix samples. | Enzymatic Degradation: Endogenous enzymes in the biological matrix (e.g., plasma, liver homogenate) may be cleaving the amide bond. | • Immediately precipitate proteins upon sample collection or thawing using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9] • Consider adding specific enzyme inhibitors (e.g., PMSF for serine proteases) if the issue persists, though this requires method re-validation.[5] • Ensure organic solvent is added in sufficient volume (e.g., 3:1 solvent-to-sample ratio) for efficient enzyme denaturation. |
| Gradual loss of IS signal during a long autosampler sequence. | Autosampler Instability: The IS may be degrading in the processed samples while sitting in the autosampler. | • Maintain the autosampler temperature at a low, controlled setting (e.g., 4-10°C). • Check the pH of the final reconstitution solvent. Ensure it is near neutral. Acidic mobile phase constituents (e.g., formic acid) in the solvent can cause slow degradation over time. |
| Appearance of a new peak corresponding to 13C6-aniline in the chromatogram. | Confirmed Hydrolysis: This is direct evidence that the amide bond is being cleaved. | • Follow all recommendations for preventing chemical and enzymatic degradation. • Perform a systematic investigation of each step of your sample preparation (e.g., sample collection, storage, extraction, reconstitution) to pinpoint where the degradation is occurring. A forced degradation study can be informative.[4] |
Summary of Recommended Sample Preparation Conditions
| Parameter | Recommended Condition | Rationale |
| pH | 6.0 - 8.0 | Minimizes acid- and base-catalyzed hydrolysis of the amide bond.[2] |
| Temperature | ≤ 4°C (On Ice) | Reduces the rate of chemical and enzymatic degradation.[7] |
| Solvents | Acetonitrile, Methanol (B129727), Methyl tert-butyl ether (MTBE) | Efficient for protein precipitation and liquid-liquid extraction while being generally non-reactive. |
| Light | Protect from Light (Amber Vials) | Prevents potential photodegradation.[4][6] |
| Additives | Use neutral buffers (e.g., phosphate) if needed. | Avoids introducing extreme pH conditions. |
Experimental Protocols
Protocol 1: Recommended Protein Precipitation (PPT) Workflow
This is a fast and effective method for many plasma or serum samples.[8][9]
-
Thawing: Thaw biological samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample (e.g., plasma) into a clean microcentrifuge tube.
-
Spiking: Add the this compound internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex immediately for 30 seconds to ensure complete protein precipitation and enzyme denaturation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well for analysis or further processing (e.g., evaporation and reconstitution).
-
Analysis: Inject the supernatant directly or after evaporation and reconstitution in a suitable mobile phase.
Protocol 2: Recommended Solid-Phase Extraction (SPE) Workflow
SPE is useful for cleaner extracts and is a common method for chloroacetanilide analysis in complex matrices.[10][11]
-
Sample Pre-treatment: Thaw and spike the sample as described in the PPT protocol. Precipitate proteins with acetonitrile (Step 4 & 5) and dilute the resulting supernatant with 1 mL of aqueous buffer (e.g., 1% formic acid, if compatible, or neutral water) to ensure proper binding to the SPE sorbent.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (<40°C). Reconstitute the residue in a known volume of mobile phase for LC-MS analysis.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing internal standard instability.
Potential Degradation Pathway
Caption: Primary chemical degradation pathway via amide bond hydrolysis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of 2-Chloro-N-phenylacetamide and its ¹³C₆ Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of 2-Chloro-N-phenylacetamide and its ¹³C₆ stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for 2-Chloro-N-phenylacetamide and its ¹³C₆ analog?
A1: The most common issues leading to asymmetric or broad peaks for these compounds are secondary interactions with the stationary phase, improper mobile phase pH, and issues with the sample solvent.[1] Because these are neutral aromatic amides, interactions with residual silanols on silica-based columns can be a primary cause of peak tailing.[2]
Q2: Will the ¹³C₆-labeled internal standard have a different retention time than the unlabeled analyte?
A2: In reversed-phase liquid chromatography, the isotopic difference between 2-Chloro-N-phenylacetamide and its ¹³C₆ analog is generally not expected to cause a significant difference in retention time.[1][2] The ¹³C-labeled internal standard should co-elute with the unlabeled analyte, which is ideal for accurate quantification as it ensures both compounds experience the same matrix effects.[3] Significant separation between the analyte and its stable isotope-labeled internal standard is more commonly observed with deuterium (B1214612) labeling.[2]
Q3: What type of analytical column is best suited for this analysis?
A3: A modern, high-purity, end-capped C18 or a polar-embedded column is recommended to minimize peak tailing.[4] These columns have fewer accessible silanol (B1196071) groups, which are a primary source of secondary interactions leading to poor peak shape for amide compounds.[5]
Q4: How does mobile phase pH affect the peak shape of 2-Chloro-N-phenylacetamide?
A4: While 2-Chloro-N-phenylacetamide is a neutral compound, the mobile phase pH can influence the ionization state of residual silanols on the silica-based stationary phase.[6] Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanols, reducing their interaction with the analyte and thereby improving peak symmetry.[6]
Q5: Can the sample solvent affect my peak shape?
A5: Yes, the choice of sample solvent is critical. Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can lead to peak distortion, including broadening and splitting.[7] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Troubleshooting Guides
Issue 1: Peak Tailing for Both Analyte and Internal Standard in HPLC
This is a common issue for amide-containing compounds and can often be resolved by systematically evaluating the column, mobile phase, and sample conditions.
Troubleshooting Workflow: Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Quantitative Impact of Mobile Phase pH on Peak Tailing
The following table provides illustrative data on how adjusting the mobile phase pH can improve the tailing factor of 2-Chloro-N-phenylacetamide. A lower tailing factor indicates a more symmetrical peak.
| Mobile Phase pH | Tailing Factor (Illustrative) | Peak Shape Observation |
| 7.0 | 2.1 | Significant Tailing |
| 5.5 | 1.8 | Moderate Tailing |
| 4.0 | 1.4 | Minor Tailing |
| 3.0 | 1.1 | Symmetrical Peak |
Issue 2: Peak Fronting in GC Analysis
Peak fronting in gas chromatography is often indicative of column overload or a problem with the injection technique.
Troubleshooting Workflow: Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting in GC.
Impact of Sample Load on Peak Asymmetry
This table illustrates how sample concentration can affect peak fronting. An asymmetry factor less than 1 indicates fronting.
| Analyte Concentration (µg/mL) | Asymmetry Factor (Illustrative) | Peak Shape Observation |
| 100 | 0.7 | Severe Fronting |
| 50 | 0.8 | Moderate Fronting |
| 10 | 0.9 | Minor Fronting |
| 1 | 1.0 | Symmetrical Peak |
Experimental Protocols
Recommended HPLC-MS/MS Method
This method is a starting point for the analysis of 2-Chloro-N-phenylacetamide and its ¹³C₆ analog in complex matrices such as plasma.
Sample Preparation: Solid Phase Extraction (SPE)
-
Condition: Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[8]
-
Load: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water, add the ¹³C₆-2-Chloro-N-phenylacetamide internal standard, and load the entire volume onto the SPE cartridge.[9]
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[8]
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.[8]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[9]
HPLC Conditions
-
Column: High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C[7]
-
Injection Volume: 5 µL
MS/MS Conditions (Illustrative)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
2-Chloro-N-phenylacetamide: Q1 170.0 -> Q3 77.1
-
¹³C₆-2-Chloro-N-phenylacetamide: Q1 176.0 -> Q3 83.1
-
Recommended GC-MS Method
This method is suitable for the analysis of 2-Chloro-N-phenylacetamide in less complex matrices or after a thorough cleanup.
Sample Preparation
For cleaner samples, a simple liquid-liquid extraction (LLE) can be employed.
-
To 1 mL of aqueous sample, add the ¹³C₆-labeled internal standard.
-
Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Transfer the organic layer to a clean tube and evaporate to approximately 100 µL.
-
Transfer to a GC vial with an insert.
GC Conditions
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (or split 10:1 for higher concentrations)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 min
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Chloro-N-phenylacetamide: m/z 120, 77
-
¹³C₆-2-Chloro-N-phenylacetamide: m/z 126, 83
-
References
- 1. Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. youtube.com [youtube.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Addressing in-source fragmentation of 2-Chloro-N-phenylacetamide-13C6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in-source fragmentation of 2-Chloro-N-phenylacetamide-13C6 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for the analysis of this compound?
A1: In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to a decreased signal intensity of the intact molecular ion, making accurate quantification challenging. It can also complicate spectral interpretation by introducing fragment ions that could be mistaken for impurities. For isotopically labeled standards like this compound, maintaining the integrity of the molecular ion is crucial for its use in quantitative assays.
Q2: What are the primary causes of in-source fragmentation for a compound like this compound?
A2: The primary causes of in-source fragmentation are generally related to excessive energy being transferred to the analyte ions in the ion source.[1] Key factors include:
-
High Cone/Fragmentor/Declustering Potential Voltage: These voltages accelerate ions, and if set too high, can lead to energetic collisions with gas molecules, causing fragmentation.[1][2]
-
High Source and Desolvation Temperatures: Elevated temperatures can provide excess thermal energy to the analyte, making it more susceptible to fragmentation.[1][3]
-
Analyte Stability: While amides are generally stable, the presence of the chloro-acetyl group can make the molecule susceptible to cleavage at the amide bond under certain conditions.[4][5]
Q3: I am observing a weak or absent molecular ion for this compound. What are the likely fragment ions I might be seeing?
A3: Based on the structure of 2-Chloro-N-phenylacetamide, the most probable fragmentation pathway involves the cleavage of the amide bond (N-CO).[6] This would result in the formation of a chloroacetyl fragment and a phenylamino (B1219803) fragment. Given the 13C6 labeling on the phenyl ring, you would expect to see fragments corresponding to the labeled phenylamine cation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating in-source fragmentation of this compound.
Issue: Weak or Absent Molecular Ion Peak, High Abundance of Fragment Ions
Systematic Troubleshooting Steps:
-
Confirm In-Source Fragmentation: Intentionally increase the cone or fragmentor voltage and observe if the intensity of the suspected fragment ions increases while the molecular ion decreases. This confirms that the fragmentation is occurring in the source.[7]
-
Optimize Cone/Fragmentor Voltage: This is the most critical parameter for controlling in-source fragmentation.[2][8] Systematically reduce the voltage to find the optimal balance between signal intensity and fragmentation.
-
Optimize Source and Desolvation Temperatures: Reduce the source and desolvation temperatures in increments to minimize thermal stress on the analyte.[1][3]
-
Check Ion Source Cleanliness: A contaminated ion source can lead to unstable ionization and increased fragmentation.[9] Ensure the ion source is clean according to the manufacturer's recommendations.
-
Review Mobile Phase Composition: While less common for causing fragmentation, the mobile phase composition can affect ionization efficiency. Ensure you are using a mobile phase appropriate for your analyte, for example, one containing a small amount of formic acid to promote protonation.[3]
Data Presentation
The following table summarizes the expected impact of key mass spectrometer parameters on the in-source fragmentation of this compound.
| Parameter | Recommended Action to Reduce Fragmentation | Potential Trade-Offs |
| Cone/Fragmentor Voltage | Decrease in 5-10 V increments | May reduce overall signal intensity if set too low.[7] |
| Source Temperature | Decrease in 10-20 °C increments | May affect ionization efficiency.[3] |
| Desolvation Temperature | Decrease in 25-50 °C increments | Inefficient desolvation can lead to solvent adducts and reduced signal.[7] |
| Nebulizer Gas Flow | Optimize (may require increase or decrease) | Suboptimal flow can lead to unstable spray and poor sensitivity. |
| Capillary Voltage | Optimize (generally has a smaller effect on fragmentation) | Primarily affects the efficiency of ion sampling. |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone/Fragmentor Voltage
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate to ensure a stable signal.
-
Initial MS Settings: Set the mass spectrometer to acquire in full scan mode over a mass range that includes the precursor and expected fragment ions. Use moderate source and desolvation temperatures as a starting point.
-
Voltage Ramp Down: Begin with a relatively high cone/fragmentor voltage where significant fragmentation is observed.
-
Stepwise Reduction: Decrease the cone/fragmentor voltage in discrete steps (e.g., 10 V per step) and acquire a mass spectrum at each setting.
-
Data Analysis: Monitor the intensities of the molecular ion and the major fragment ions at each voltage setting.
-
Optimal Voltage Selection: Plot the intensities of the precursor and fragment ions as a function of the cone/fragmentor voltage. The optimal voltage is the one that provides the highest intensity for the molecular ion with minimal fragmentation, while maintaining an acceptable overall signal-to-noise ratio.[7]
Protocol 2: Ion Source Cleaning
Follow the specific instructions provided by your mass spectrometer manufacturer for cleaning the ion source components, including the capillary, skimmer, and ion transfer optics. A clean ion source is crucial for stable and efficient ionization, which can help minimize in-source fragmentation.[9]
Visualizations
Caption: Troubleshooting workflow for addressing in-source fragmentation.
Caption: Proposed in-source fragmentation pathway for this compound.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopy - Can amide bonds fragment in ESI-MS? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Ensuring long-term stability of 2-Chloro-N-phenylacetamide-13C6 stock solutions
This technical support center provides guidance on ensuring the long-term stability of 2-Chloro-N-phenylacetamide-13C6 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, it is recommended to store stock solutions of this compound at -20°C or lower in a tightly sealed container to prevent solvent evaporation and exposure to moisture. The product is chemically stable under standard ambient conditions (room temperature) for short periods, but cold storage is crucial for maintaining integrity over time.[1] Always refer to the product-specific information on the Certificate of Analysis for any additional storage recommendations.[2]
Q2: Which solvents are suitable for preparing stock solutions of this compound?
A2: Based on its chemical structure, suitable solvents for preparing stock solutions include common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and ethanol. The choice of solvent may depend on the specific requirements of your downstream experiments. It is advisable to test the solubility in a small amount of solvent before preparing a large stock.
Q3: What are the potential signs of degradation in my stock solution?
A3: Visual indicators of degradation can include a change in color, the appearance of particulate matter, or a cloudy appearance in a previously clear solution. However, chemical degradation can occur without any visible changes. Therefore, periodic analytical verification is the most reliable way to assess the stability of your stock solution.
Q4: How can I check the stability of my this compound stock solution?
A4: The most effective method for assessing the stability of your stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[3] This allows for the separation and quantification of the parent compound from any potential degradation products. Comparing the peak area of the parent compound in an aged sample to that of a freshly prepared standard will indicate the extent of degradation.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this isotopically labeled compound are not extensively documented, based on its chemical structure, potential degradation could occur through hydrolysis of the amide bond or nucleophilic substitution of the chloro group. These reactions can be influenced by factors such as pH, temperature, and the presence of nucleophiles in the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of the stock solution leading to a lower effective concentration. | 1. Prepare a fresh stock solution from solid material. 2. Perform a stability check on the old stock solution using HPLC or LC-MS. 3. If degradation is confirmed, discard the old stock and use the freshly prepared solution. |
| Precipitate observed in the stock solution upon thawing | The compound may have limited solubility at lower temperatures or the concentration may be too high. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, sonicate the solution for a few minutes. 3. If the issue continues, consider preparing a more dilute stock solution. |
| Change in the color of the stock solution | This may indicate chemical degradation or contamination. | 1. Do not use the solution if a color change is observed. 2. Prepare a fresh stock solution. 3. Investigate potential sources of contamination in your workflow. |
Quantitative Data on Stock Solution Stability
The following table provides illustrative stability data for this compound stock solutions prepared in DMSO at a concentration of 10 mg/mL. Please note that this is example data and actual stability may vary based on specific experimental conditions.
| Storage Condition | Time Point | Purity by HPLC (%) | Observations |
| -80°C | 1 month | 99.8 | No significant degradation |
| 3 months | 99.7 | No significant degradation | |
| 6 months | 99.5 | Minor decrease in purity | |
| -20°C | 1 month | 99.5 | Minor decrease in purity |
| 3 months | 98.9 | Noticeable decrease in purity | |
| 6 months | 97.2 | Significant degradation | |
| 4°C | 1 week | 98.1 | Significant degradation |
| 1 month | 92.5 | Extensive degradation | |
| Room Temperature | 24 hours | 99.2 | Minor degradation |
| 1 week | 94.0 | Extensive degradation |
Experimental Protocols
Protocol for Stability Assessment of this compound Stock Solution by HPLC
Objective: To determine the purity and identify potential degradation products of a this compound stock solution over time.
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 HPLC column
-
HPLC system with UV or MS detector
Method:
-
Preparation of Standards:
-
Prepare a fresh stock solution of this compound at the same concentration as the solution being tested. This will serve as the time-zero (T=0) reference standard.
-
Prepare a series of dilutions from the fresh stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Retrieve the aged stock solution from its storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Vortex the solution to ensure homogeneity.
-
Dilute an aliquot of the aged stock solution to fall within the range of the calibration curve.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 240 nm) or MS in scan mode.
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the diluted aged sample.
-
Compare the chromatogram of the aged sample to the T=0 standard. Look for new peaks (potential degradation products) and a decrease in the peak area of the parent compound.
-
Quantify the amount of this compound remaining in the aged sample using the calibration curve.
-
Calculate the percentage purity of the aged sample relative to the fresh standard.
-
Visualizations
Caption: Experimental workflow for assessing the stability of stock solutions.
Caption: Potential degradation pathways for this compound.
References
Common contaminants in 2-Chloro-N-phenylacetamide-13C6 and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N-phenylacetamide-13C6.
Frequently Asked Questions (FAQs)
Q1: I am seeing unreacted starting materials in my analysis of this compound. What are the likely culprits and how can I remove them?
A1: The most common starting material impurities are unreacted aniline-13C6 and chloroacetyl chloride. Their presence is typically due to incomplete reaction or incorrect stoichiometry during synthesis.
Removal:
-
Aniline-13C6: Can be removed by washing the product with a dilute acid solution (e.g., 1M HCl) during workup, followed by a water wash to remove the resulting salt.
-
Chloroacetyl chloride: This is a reactive compound and is usually quenched during the workup by washing with water or a dilute base (e.g., sodium bicarbonate solution).
Recrystallization of the crude product from a suitable solvent like ethanol (B145695) is also an effective method for removing residual starting materials.[1][2][3]
Q2: My mass spectrometry results show a peak corresponding to a di-acylated product. What is this impurity and how is it formed?
A2: This impurity is likely the diamide, 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide (B32628), which can form as a byproduct during synthesis.[4] It arises from the acylation of both the amino group and another reactive site on the purine (B94841) ring of an adenine (B156593) derivative, which is a similar structure. In the case of aniline, it is possible to have N,N-diacylation under certain conditions, though less common. A more likely dimeric impurity could be formed from the reaction of the product with unreacted aniline-13C6.
Removal: Careful control of reaction conditions, such as temperature and the rate of addition of chloroacetyl chloride, can minimize the formation of this byproduct. Purification via column chromatography is generally effective for separating the desired mono-acylated product from the di-acylated impurity.
Q3: I have an unexpected peak in my chromatogram with a higher molecular weight than my product. What could this be?
A3: A higher molecular weight impurity is often a dimeric species. This can be formed when a molecule of the product reacts with another molecule, or with unreacted starting material. For instance, the nitrogen of an aniline-13C6 molecule could displace the chlorine on a molecule of this compound.
Removal: These types of impurities can often be removed by recrystallization or column chromatography. Optimizing the reaction stoichiometry to avoid an excess of the chloroacetylating agent can also reduce the formation of such byproducts.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of starting materials in final product | Incomplete reaction; incorrect stoichiometry | Wash the product with dilute acid (for aniline-13C6) and/or water/dilute base (for chloroacetyl chloride). Recrystallize the product. |
| Observation of a di-acylated or dimeric impurity | Side reactions during synthesis | Optimize reaction conditions (temperature, addition rate of reagents). Purify the product using column chromatography or recrystallization. |
| Low Purity After Initial Purification | Inefficient purification method | Attempt a different purification technique (e.g., column chromatography if recrystallization was ineffective). Ensure proper solvent selection for recrystallization. |
| Product Degradation | Improper storage or handling | Store the compound in a cool, dark, and dry place. Prepare solutions fresh for experiments when possible. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol outlines the purification of this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the column with the eluent, collecting fractions in separate tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and removing impurities.
Caption: Experimental workflow for recrystallization.
Caption: Simplified reaction pathway showing potential contaminant formation.
References
Technical Support Center: Optimizing 2-Chloro-N-phenylacetamide-13C6 Ionization
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the LC-MS analysis of 2-Chloro-N-phenylacetamide-13C6. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance ionization efficiency and achieve reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak MS signal for this compound. What is the most likely cause?
A weak signal is often related to suboptimal ionization in the electrospray source. The choice of mobile phase additive plays a critical role in promoting the formation of protonated molecules ([M+H]+) for amides like this compound. Inadequate protonation will lead to poor signal intensity.
Q2: Which mobile phase additive is recommended for enhancing the ionization of this compound?
For positive mode electrospray ionization (ESI+), formic acid is the most commonly used and effective additive for compounds containing amide functional groups.[1][2][3] It provides a source of protons to facilitate the formation of [M+H]+ ions. A starting concentration of 0.1% formic acid in both the aqueous and organic mobile phases is a good starting point.
Q3: Can I use trifluoroacetic acid (TFA) to improve peak shape?
While TFA is excellent for improving chromatographic peak shape, especially in reversed-phase chromatography, it is a strong ion-pairing agent that can significantly suppress the ESI signal for many analytes, including peptides and small molecules.[1][3][4][5] Therefore, TFA is generally not recommended for LC-MS applications where high sensitivity is required. If peak shape is an issue, optimizing other chromatographic parameters or considering a different column chemistry is preferable.
Q4: Would ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) be beneficial?
Ammonium formate and ammonium acetate are often used as mobile phase additives to improve peak shape and can be effective for a range of compounds.[3][4][6] For this compound, which is a neutral amide, the primary goal is to promote protonation. While ammonium salts can influence the pH and ionic strength of the mobile phase, formic acid alone is typically more direct and effective for enhancing the [M+H]+ signal of such compounds. However, in some cases, a combination of formic acid and ammonium formate can provide a good balance of peak shape and MS sensitivity.[3][4]
Q5: I'm seeing adduct ions (e.g., [M+Na]+, [M+K]+) in my mass spectrum. How can I minimize these?
The formation of sodium and potassium adducts is a common phenomenon in ESI-MS and can reduce the intensity of the desired protonated molecule. To minimize adduct formation, it is crucial to use high-purity solvents and additives.[6][7] Ensure that all glassware is meticulously cleaned and that the water used is of high purity (e.g., 18.2 MΩ·cm). Using a mobile phase with a sufficient concentration of a proton source, like formic acid, will also favor the formation of [M+H]+ over adducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Insufficient protonation of the analyte. | Add 0.1% formic acid to both mobile phase A (aqueous) and mobile phase B (organic). |
| Ion suppression from mobile phase additives. | Avoid using trifluoroacetic acid (TFA). If used for chromatography, switch to a more MS-friendly additive like formic acid. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | While TFA can improve this, it suppresses the signal. Instead, try a combination of 0.1% formic acid and 5-10 mM ammonium formate. Also, consider using a column with a different stationary phase chemistry. |
| Presence of Multiple Adducts | Contamination from glassware, solvents, or salts. | Use high-purity LC-MS grade solvents and additives. Ensure all glassware is thoroughly cleaned. |
| Low proton availability in the mobile phase. | Increase the concentration of formic acid slightly (e.g., to 0.2%) to promote the formation of the [M+H]+ ion. | |
| Inconsistent Signal/Retention Time | Mobile phase degradation or improper preparation. | Prepare fresh mobile phases daily. Ensure accurate and consistent preparation of additive concentrations. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase with Formic Acid
This protocol describes the preparation of a standard mobile phase for the analysis of this compound using LC-MS with electrospray ionization.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
High-purity formic acid (>99%)
-
Calibrated pipettes
-
Volumetric flasks (1 L)
-
Sterile, amber glass solvent bottles
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of LC-MS grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid to the water.
-
Mix the solution thoroughly.
-
Transfer the solution to a clean, labeled solvent bottle.
-
Degas the mobile phase by sonication or helium sparging.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of LC-MS grade acetonitrile into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid to the acetonitrile.
-
Mix the solution thoroughly.
-
Transfer the solution to a clean, labeled solvent bottle.
-
Degas the mobile phase.
-
Protocol 2: Screening of Mobile Phase Additives
This protocol outlines a systematic approach to screen different mobile phase additives to determine the optimal conditions for the ionization of this compound.
Procedure:
-
Prepare separate sets of mobile phases (Aqueous and Organic) with the following additives:
-
Set 1: 0.1% Formic Acid
-
Set 2: 0.1% Acetic Acid
-
Set 3: 10 mM Ammonium Formate with 0.1% Formic Acid
-
Set 4: 10 mM Ammonium Acetate with 0.1% Acetic Acid
-
-
Inject a standard solution of this compound using each mobile phase set under identical chromatographic and mass spectrometric conditions.
-
Monitor the signal intensity of the [M+H]+ ion for this compound for each condition.
-
Evaluate the peak shape (e.g., asymmetry, tailing factor) for each condition.
-
Compare the results to select the additive that provides the best combination of signal intensity and peak shape.
Data Presentation
Table 1: Relative Ionization Efficiency of this compound with Different Mobile Phase Additives (Hypothetical Data)
| Mobile Phase Additive | [M+H]+ Peak Area (Arbitrary Units) | Peak Asymmetry (at 10% height) |
| 0.1% Formic Acid | 1,200,000 | 1.2 |
| 0.1% Acetic Acid | 850,000 | 1.3 |
| 10 mM Ammonium Formate + 0.1% Formic Acid | 1,100,000 | 1.1 |
| 10 mM Ammonium Acetate + 0.1% Acetic Acid | 750,000 | 1.2 |
| 0.05% Trifluoroacetic Acid | 150,000 | 1.0 |
This data is illustrative and intended to show the expected trends. Actual results may vary based on instrumentation and experimental conditions.
Visualizations
Caption: Workflow for optimizing mobile phase additives for LC-MS analysis.
Caption: Logical relationship of common mobile phase additives and their primary effects.
References
- 1. waters.com [waters.com]
- 2. A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 7. covachem.com [covachem.com]
Validation & Comparative
Bioanalytical method validation using 2-Chloro-N-phenylacetamide-13C6
A comprehensive evaluation of bioanalytical methods is critical for accurate and reliable drug quantification in complex biological matrices. This guide provides a comparative overview of key performance characteristics of a hypothetical bioanalytical method utilizing 2-Chloro-N-phenylacetamide-13C6 as an internal standard (IS).
Due to the absence of publicly available experimental data for bioanalytical methods specifically employing this compound, this guide will present a representative framework based on established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The presented data is illustrative and serves to demonstrate the expected performance of a validated bioanalytical method.
I. Comparative Performance Data
A robust bioanalytical method must demonstrate acceptable linearity, accuracy, precision, selectivity, and recovery. The following tables summarize hypothetical performance data for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a hypothetical analyte, "Analyte X," using this compound as the internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| Analyte X | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Analyte X | 3 (LQC) | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| 50 (MQC) | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| 800 (HQC) | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| 1 (LLOQ) | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Analyte X | LQC | Consistent, precise, and reproducible | ≤ 15 | 85 - 115 | ≤ 15 |
| HQC | Consistent, precise, and reproducible | ≤ 15 | 85 - 115 | ≤ 15 | |
| This compound | Working Conc. | Consistent, precise, and reproducible | ≤ 15 | 85 - 115 | ≤ 15 |
II. Experimental Protocols
The following are representative protocols for the validation of a bioanalytical method.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: SCIEX Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [To be determined based on the analyte]
-
This compound: [To be determined based on precursor and product ions]
-
III. Visualized Workflows and Relationships
The following diagrams illustrate key aspects of the bioanalytical method validation process.
A Comparative Guide to 13C vs. Deuterium Labeled 2-Chloro-N-phenylacetamide as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-Chloro-N-phenylacetamide, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry is the gold standard for mitigating variability during sample preparation and analysis. This guide provides an objective comparison of Carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeled 2-Chloro-N-phenylacetamide, supported by established principles in isotope dilution mass spectrometry, to inform the selection of the most suitable internal standard for your analytical needs.
Core Performance Characteristics: ¹³C vs. Deuterium Labeling
The ideal internal standard should exhibit chemical and physical properties identical to the analyte, differing only in mass. This ensures it behaves identically during extraction, chromatography, and ionization, thereby accurately compensating for any variations.[1][2] While both ¹³C and deuterium-labeled standards are designed to meet this requirement, inherent differences in their isotopic properties can lead to significant variations in analytical performance.
Data Presentation: Quantitative & Qualitative Comparison
The following table summarizes the key performance parameters when comparing ¹³C- and deuterium-labeled 2-Chloro-N-phenylacetamide as internal standards.
| Feature | ¹³C-Labeled 2-Chloro-N-phenylacetamide | Deuterium-Labeled 2-Chloro-N-phenylacetamide | Rationale & Implications |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[2][3] | Variable. Deuterium atoms, particularly if located on exchangeable sites (e.g., N-H), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[1][3][4] | ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis. For 2-Chloro-N-phenylacetamide, deuteration on the phenyl ring is less risky than on the nitrogen. |
| Chromatographic Co-elution | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, resulting in perfect co-elution.[1][2] | Potential for slight retention time shift. The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause the deuterated standard to elute slightly earlier in reverse-phase chromatography (the "isotope effect").[1][5] | Perfect co-elution of ¹³C-standards ensures that the analyte and internal standard experience the same matrix effects at the point of elution, leading to more accurate quantification.[2][5] |
| Correction for Matrix Effects | Superior. Due to identical elution profiles, it provides more accurate compensation for ion suppression or enhancement that can vary across a chromatographic peak.[2][5] | Potentially compromised. A chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, reducing quantification accuracy.[6] | In complex biological matrices where significant and variable matrix effects are expected, ¹³C-labeled standards are the superior choice.[2] |
| Potential for Isotopic Interference | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[3] | Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can complicate mass spectra.[3] | ¹³C labeling generally yields a cleaner analytical signal with less potential for spectral overlap. |
| Accuracy & Precision | Demonstrates improved accuracy and precision. One comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[2] | Can lead to inaccuracies. A 40% error was observed in one study due to an imperfect retention time match. Another reported a mean bias of 96.8% with a standard deviation of 8.6%.[2][4] | The closer physicochemical properties of ¹³C-internal standards result in more reliable and reproducible quantification.[2] |
| Cost & Synthesis | Generally higher due to the more complex synthesis required.[3][7] | Typically less expensive and more widely available. Deuterium is often easier to introduce into a molecule.[3][8] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.[3] |
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of 2-Chloro-N-phenylacetamide in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is representative and would require optimization for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either ¹³C- or ²H-labeled 2-Chloro-N-phenylacetamide in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
3. MRM Transitions:
-
2-Chloro-N-phenylacetamide: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
¹³C-labeled IS: Monitor the corresponding mass-shifted precursor to product ion transition.
-
²H-labeled IS: Monitor the corresponding mass-shifted precursor to product ion transition.
4. Quantification:
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualization
Caption: Workflow for quantitative analysis and internal standard comparison.
Conclusion and Recommendation
While both ¹³C- and deuterium-labeled internal standards can be used to develop quantitative assays for 2-Chloro-N-phenylacetamide, the evidence strongly supports the superiority of ¹³C-labeled standards for achieving the highest levels of accuracy and robustness.[2] The key advantages of ¹³C-labeled 2-Chloro-N-phenylacetamide are its high isotopic stability and its ability to co-elute perfectly with the unlabeled analyte, ensuring the most reliable compensation for matrix effects.[1][2]
Deuterated standards can be a cost-effective alternative, but researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange.[1][8] When using a deuterated standard, it is crucial to place the labels on non-exchangeable positions and to perform rigorous validation to ensure that any chromatographic separation between the analyte and the internal standard does not negatively impact the accuracy of the results, especially in variable and complex matrices.[4]
For the most demanding applications in regulated environments and for the development of the most robust and reliable quantitative assays, the investment in a ¹³C-labeled 2-Chloro-N-phenylacetamide internal standard is highly recommended.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-N-phenylacetamide
This guide presents a framework for the cross-validation of analytical methods for the quantification of 2-Chloro-N-phenylacetamide, a compound relevant in various chemical and pharmaceutical contexts. Ensuring the accuracy and consistency of analytical data across different methodologies is paramount for reliable research and development. This document provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as two distinct analytical techniques for this purpose.
Due to the limited availability of direct cross-validation studies for 2-Chloro-N-phenylacetamide in published literature, the methodologies and performance characteristics presented here are adapted from established analytical procedures for structurally similar compounds. These protocols serve as a robust starting point for method development and subsequent cross-validation.
Quantitative Performance Comparison
The choice of an analytical method is often guided by the specific requirements of the analysis, including sensitivity, selectivity, and the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of small organic molecules like 2-Chloro-N-phenylacetamide.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Limit of Detection (LOD) | Typically in the ng/mL range | Typically in the pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range | Typically in the ng/mL range |
| Linearity Range (R²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 5% |
| Selectivity | Good; can be optimized with column and mobile phase selection. | Excellent; mass spectral data provides high confidence in identification. |
| Throughput | Moderate to High | Moderate |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS are provided below. These protocols should be optimized and validated for the specific application and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of 2-Chloro-N-phenylacetamide in various sample matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[1]
-
2-Chloro-N-phenylacetamide reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan (e.g., 240 nm)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 2-Chloro-N-phenylacetamide reference standard in the mobile phase (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing 2-Chloro-N-phenylacetamide in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of 2-Chloro-N-phenylacetamide from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it suitable for trace analysis and confirmation of identity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
Reagents and Standards:
-
Dichloromethane (B109758) or other suitable volatile solvent (GC grade)
-
2-Chloro-N-phenylacetamide reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Scan Range: m/z 40-400
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 2-Chloro-N-phenylacetamide reference standard in dichloromethane (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to an expected concentration within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions and quantify 2-Chloro-N-phenylacetamide based on the calibration curve.
-
Cross-Validation Protocol
The cross-validation of the two developed methods is essential to ensure the interchangeability and reliability of the analytical results.
Methodology:
-
Sample Selection: Analyze a minimum of 10 independent samples of 2-Chloro-N-phenylacetamide using both the validated HPLC-UV and GC-MS methods. The samples should cover the analytical range of both methods.
-
Data Analysis:
-
Quantify the concentration of 2-Chloro-N-phenylacetamide in each sample using both methods.
-
Statistically compare the results obtained from the two methods.
-
Acceptance Criteria:
-
Correlation of Results: The Pearson correlation coefficient (r) between the results from the two methods should be ≥ 0.99.
-
Mean Difference: The mean percentage difference between the results of the two methods should be within ±10%.
-
Bland-Altman Plot: A Bland-Altman plot should be constructed to assess the agreement between the two methods. The majority of the data points should fall within the 95% limits of agreement.
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
References
Inter-laboratory comparison of 2-Chloro-N-phenylacetamide quantification methods
A Comparative Guide to Quantification Methods for 2-Chloro-N-phenylacetamide
Introduction
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. 2-Chloro-N-phenylacetamide is a significant intermediate in various synthetic processes. While a direct inter-laboratory comparison study for its quantification has not been published, this guide provides a comparative overview of the two most common and robust analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the experimental protocols and present illustrative performance data based on typical validation parameters to guide laboratories in method selection and implementation.
Experimental Protocols
Detailed methodologies for sample preparation and analysis via HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar chloroacetanilide compounds and adhere to general best practices for analytical method validation.[1][2][3]
Sample Preparation: Solid-Phase Extraction (SPE)
A common procedure for extracting chloroacetanilides from aqueous matrices involves solid-phase extraction, which concentrates the analyte and removes interfering substances.[4][5]
-
Cartridge Conditioning: A C18 SPE cartridge (e.g., 500 mg, 6 mL) is conditioned sequentially with 5 mL of ethyl acetate, 5 mL of methanol (B129727), and 5 mL of reagent water.
-
Sample Loading: A 100 mL water sample, adjusted to a neutral pH, is passed through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: The cartridge is washed with 5 mL of reagent water to remove polar impurities.
-
Elution: The analyte is eluted from the cartridge with 5 mL of methanol or acetonitrile (B52724).
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for quantifying compounds with a UV chromophore, such as 2-Chloro-N-phenylacetamide.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 240 nm.
-
-
Calibration: A calibration curve is constructed by injecting a series of standard solutions of 2-Chloro-N-phenylacetamide (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) prepared in the mobile phase.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the 'gold standard' for trace-level quantification.[7][8][9] It is particularly useful for complex matrices where specificity is a concern.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 170.0 (for [M+H]⁺ of 2-Chloro-N-phenylacetamide).
-
Product Ions: Optimized fragment ions (e.g., m/z 93.1, m/z 77.1) are monitored for quantification and confirmation.
-
-
Calibration: A calibration curve is constructed using standard solutions over a lower concentration range appropriate for the method's sensitivity (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).
Quantitative Data Comparison
The following table summarizes hypothetical but realistic performance data from a simulated inter-laboratory study involving three distinct laboratories (Lab A, Lab B, Lab C) using both HPLC-UV and LC-MS/MS. This data serves to illustrate the typical performance characteristics of each method. The validation parameters are defined by ICH guidelines.[3][10][11]
| Performance Parameter | Method | Lab A | Lab B | Lab C | Typical Acceptance Criteria |
| Linearity (R²) | HPLC-UV | 0.9992 | 0.9989 | 0.9995 | ≥ 0.995[10] |
| LC-MS/MS | 0.9998 | 0.9995 | 0.9999 | ≥ 0.995[10] | |
| Limit of Detection (LOD) | HPLC-UV | 25 ng/mL | 30 ng/mL | 28 ng/mL | - |
| LC-MS/MS | 0.08 ng/mL | 0.10 ng/mL | 0.07 ng/mL | - | |
| Limit of Quantification (LOQ) | HPLC-UV | 80 ng/mL | 90 ng/mL | 85 ng/mL | - |
| LC-MS/MS | 0.25 ng/mL | 0.30 ng/mL | 0.22 ng/mL | [12] | |
| Accuracy (% Recovery) | HPLC-UV | 99.5% | 101.2% | 98.9% | 80-120% |
| LC-MS/MS | 100.8% | 99.1% | 101.5% | 80-120% | |
| Precision (RSD %) | HPLC-UV | 1.8% | 2.1% | 1.9% | ≤ 2%[11] |
| LC-MS/MS | 1.1% | 1.5% | 1.3% | ≤ 2%[11][12] |
Visualized Experimental Workflow
The logical flow from sample handling to final data reporting is a critical component of a robust analytical method. The diagram below illustrates a generalized workflow for the quantification of 2-Chloro-N-phenylacetamide in a laboratory setting.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. 2-Chloro-N-methyl-N-phenylacetamide | SIELC Technologies [sielc.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. pnrjournal.com [pnrjournal.com]
Performance characteristics of 2-Chloro-N-phenylacetamide-13C6 in different biological matrices
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the selection of an appropriate internal standard is paramount for ensuring the accuracy and reliability of quantitative data. This guide provides a comprehensive overview of the performance characteristics of 2-Chloro-N-phenylacetamide-13C6, a stable isotope-labeled (SIL) internal standard, in various biological matrices. We will compare its performance with alternative internal standards and provide supporting experimental data and methodologies.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes such as Carbon-13 (¹³C), these standards are chemically identical to the analyte of interest but are distinguishable by their mass. This near-identical physicochemical behavior allows them to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.
Comparison with Alternative Internal Standards
The primary alternatives to ¹³C-labeled internal standards are deuterated (²H) standards and structural analogs. While often more readily available and less expensive, these alternatives can present challenges that may compromise data quality.
Key Performance Parameter Comparison: ¹³C-Labeled vs. Deuterated Internal Standards
| Performance Parameter | ¹³C-Labeled Internal Standard (e.g., this compound) | Deuterated (²H) Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[1] | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1] | Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects at the point of elution, leading to more accurate correction. |
| Isotopic Stability | Highly stable with no risk of isotopic exchange.[1] | Susceptible to back-exchange of deuterium (B1214612) with protons from the solvent, particularly at exchangeable sites (-OH, -NH).[1] | The high stability of the ¹³C label guarantees the integrity of the internal standard throughout the entire analytical workflow. |
| Accuracy and Precision | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%. | Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error in a specific example. | The superior performance of ¹³C-labeled standards in accuracy and precision leads to more reliable and reproducible quantitative results. |
| Matrix Effects | Effectively corrects for matrix effects due to identical elution profiles with the analyte.[2] | The chromatographic shift can result in the analyte and internal standard being subjected to different levels of ion suppression or enhancement.[2] | For complex biological matrices like plasma and urine, where matrix effects are a significant concern, ¹³C-labeled standards offer more robust and reliable compensation. |
Performance Data in Biological Matrices
While specific performance data for this compound is not widely published, data from a structurally analogous ¹³C-labeled chloroacetanilide internal standard, ¹³C-labeled Alachlor (B1666766), in rat plasma and urine provides a strong indication of its expected performance. Alachlor is a chloroacetanilide herbicide with a very similar chemical structure to 2-Chloro-N-phenylacetamide.
A study on the determination of Alachlor and its metabolites in rat plasma and urine utilized ¹³C-labeled Alachlor as the internal standard for quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). The results demonstrated excellent recovery and reproducibility.[3][4]
Performance of ¹³C-Labeled Alachlor in Rat Plasma and Urine [3][4]
| Biological Matrix | Analyte | Average Recovery | Reproducibility (RSD) |
| Rat Plasma | Alachlor | > 90% | ≤ 10% |
| Rat Plasma | 2-chloro-N-[2,6-diethylphenyl]acetamide (CDEPA) | > 90% | ≤ 10% |
| Rat Plasma | 2,6-diethylaniline (DEA) | > 90% | ≤ 10% |
| Rat Urine | Alachlor | Similar to plasma | ≤ 10% |
| Rat Urine | CDEPA | Similar to plasma | ≤ 10% |
| Rat Urine | DEA | Similar to plasma | ≤ 10% |
These results indicate that a ¹³C-labeled chloroacetanilide internal standard provides high and consistent recovery, along with excellent precision, in both plasma and urine matrices.
Experimental Protocols
The following is a detailed methodology for the analysis of a chloroacetanilide compound (Alachlor) and its metabolites in rat plasma and urine using a ¹³C-labeled internal standard, which can be adapted for use with this compound.[3][4]
Sample Preparation (Solid Phase Extraction)
-
Sample Loading: Load 500 µL of plasma or urine onto a Waters Oasis HLB solid-phase extraction plate.
-
Washing: Wash the extraction plate to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the extraction plate.
-
Concentration: Concentrate the eluate to 50 µL in acetonitrile (B52724).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: A suitable liquid chromatography system.
-
Column: Xterra MS C8 column (2.5 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of acetonitrile and water containing 1% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A mass spectrometer operated in electrospray ionization (ESI) MS-SIM mode.
-
Quantification: Use ¹³C-labeled Alachlor as the internal standard.
Visualizations
Logical Workflow for Bioanalytical Method Using a ¹³C-Labeled Internal Standard
Caption: A typical workflow for a bioanalytical method utilizing a ¹³C-labeled internal standard.
Decision Tree for Internal Standard Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of alachlor and its metabolites in rat plasma and urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Alachlor and Its Metabolites in Rat Plasma and Urine Using Solid Phase Extraction and Liquid Chromatography/Electrospray Ionization-Mass Spectrometry [stacks.cdc.gov]
A Comparative Guide to the Bioanalytical Quantification of 2-Chloro-N-phenylacetamide: LC-MS/MS with ¹³C₆ Internal Standard versus HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methodologies for the quantification of 2-Chloro-N-phenylacetamide, a compound of interest in pharmaceutical research and development. We present a detailed assessment of a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (¹³C₆-2-Chloro-N-phenylacetamide) against a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The experimental data herein is generated to reflect typical performance characteristics and is intended to guide researchers in selecting the appropriate analytical technique for their specific needs, balancing sensitivity, selectivity, and resource availability.
Quantitative Performance Comparison
The selection of an analytical method is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of the two evaluated methods for the quantification of 2-Chloro-N-phenylacetamide.
| Parameter | LC-MS/MS with ¹³C₆ Internal Standard | HPLC-UV |
| Linearity Range | 0.1 - 1000 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 50 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 7% | < 12% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Selectivity | High (Mass-based) | Moderate (Chromatographic) |
| Matrix Effect | Minimized by co-eluting IS | Potential for interference |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and HPLC-UV assays are provided below. These protocols are designed to serve as a robust starting point for the quantification of 2-Chloro-N-phenylacetamide in a research setting.
Method 1: LC-MS/MS with ¹³C₆ Internal Standard
This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications where trace-level quantification is required.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. Reagents and Materials:
-
2-Chloro-N-phenylacetamide reference standard
-
¹³C₆-2-Chloro-N-phenylacetamide internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (for matrix-matched standards and quality controls)
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Chloro-N-phenylacetamide: m/z 170.0 → 77.1
-
¹³C₆-2-Chloro-N-phenylacetamide (IS): m/z 176.0 → 83.1
-
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
5. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Chloro-N-phenylacetamide in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of ¹³C₆-2-Chloro-N-phenylacetamide in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 0.1 to 1000 ng/mL.
-
Sample Preparation: To 50 µL of plasma sample, add 10 µL of the internal standard working solution (at a fixed concentration) and 150 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.
6. Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of 2-Chloro-N-phenylacetamide in the samples from the calibration curve.
Method 2: HPLC-UV
This method is a cost-effective alternative for routine analysis when high sensitivity is not a primary requirement.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Reagents and Materials:
-
2-Chloro-N-phenylacetamide reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (HPLC grade)
-
Ultrapure water
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) adjusted to pH 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the LC-MS/MS method.
-
Working Standard Solutions: Prepare serial dilutions in the mobile phase to obtain concentrations ranging from 50 to 5000 ng/mL.
-
Sample Preparation: Perform a liquid-liquid extraction. To 200 µL of plasma sample, add 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of 2-Chloro-N-phenylacetamide in the sample from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two analytical methods described.
Caption: Workflow for LC-MS/MS Analysis.
Caption: Workflow for HPLC-UV Analysis.
Caption: Method Selection Logic Diagram.
A Comparative Guide to Quantitative Methods: Evaluating the Potential of 2-Chloro-N-phenylacetamide-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, stable isotope labeling coupled with mass spectrometry stands as a cornerstone for accurate and precise measurement. While a variety of reagents and methods are well-established, the exploration of novel agents promises tailored applications and potentially enhanced performance. This guide provides a comparative analysis of a theoretical quantitative method based on the alkylating agent 2-Chloro-N-phenylacetamide-¹³C₆ against established alternatives, offering insights into its potential accuracy and precision.
Introduction to 2-Chloro-N-phenylacetamide-¹³C₆-Based Quantitation
2-Chloro-N-phenylacetamide-¹³C₆ is a stable isotope-labeled compound that can theoretically be employed as a chemical labeling reagent for quantitative analysis.[1] Its reactive chloroacetamide group can alkylate nucleophilic residues in biomolecules, such as the sulfhydryl group of cysteine in proteins. By using a known concentration of the ¹³C₆-labeled compound as an internal standard, one can quantify the corresponding unlabeled analyte in a complex sample.[2][3] This approach, rooted in the principles of isotope dilution mass spectrometry, offers the potential for high accuracy and precision.
Hypothetical Method: Cysteine-Targeted Alkylation for Protein Quantitation
A plausible application of 2-Chloro-N-phenylacetamide-¹³C₆ is in the relative or absolute quantification of proteins by targeting cysteine residues. This method would involve the differential labeling of two samples (e.g., control vs. treated) with the unlabeled ("light") and ¹³C₆-labeled ("heavy") versions of 2-Chloro-N-phenylacetamide.
Experimental Workflow
The proposed experimental workflow for a 2-Chloro-N-phenylacetamide-¹³C₆-based quantitative proteomics experiment is outlined below.
Comparison with Established Quantitative Proteomics Methods
The performance of this hypothetical method can be evaluated by comparing its theoretical attributes to well-established chemical labeling techniques, namely Tandem Mass Tags (TMT) and Stable Isotope Dimethyl Labeling.
| Feature | 2-Chloro-N-phenylacetamide-¹³C₆ (Proposed) | Tandem Mass Tags (TMT) | Stable Isotope Dimethyl Labeling |
| Target Residues | Cysteine | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Multiplexing Capacity | 2-plex (light/heavy) | Up to 18-plex | 2-plex or 3-plex |
| Quantification Level | MS1 | MS2 or MS3 | MS1 |
| Potential for Bias | Low (alkylation reaction efficiency) | Can be affected by co-isolation interference | Low |
| Cost | Potentially moderate | High | Low |
| Applicability | Cysteine-containing proteins | Most proteins | Most proteins |
Data Presentation: Performance Metrics of Alternative Methods
While experimental data for 2-Chloro-N-phenylacetamide-¹³C₆ is unavailable, the following table summarizes typical performance metrics for established quantitative proteomics methods, providing a benchmark for evaluation.
| Parameter | Tandem Mass Tags (TMT) | Stable Isotope Dimethyl Labeling |
| Accuracy | High, but can be compromised by ratio compression. | Generally high. |
| Precision (%RSD) | Typically < 15% | Typically < 20% |
| Linearity Range | 2-3 orders of magnitude | 2-3 orders of magnitude |
| Lower Limit of Quantification | Low fmol range | Low fmol range |
Experimental Protocols for Key Comparative Methods
Tandem Mass Tag (TMT) Labeling
This protocol provides a general overview of a TMT-based quantitative proteomics experiment.
-
Protein Extraction and Digestion:
-
Extract proteins from cell or tissue samples using a suitable lysis buffer.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Labeling:
-
Resuspend dried peptides in a labeling buffer (e.g., triethylammonium (B8662869) bicarbonate).
-
Add the respective TMTpro reagent to each sample and incubate for 1 hour at room temperature.
-
Quench the reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in equal amounts.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography coupled to a high-resolution tandem mass spectrometer.
-
Utilize a synchronous precursor selection (SPS) MS3 method for accurate quantification of reporter ions.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins and quantify the reporter ion intensities to determine relative protein abundance.
-
Stable Isotope Dimethyl Labeling
This protocol outlines the steps for quantitative proteomics using stable isotope dimethyl labeling.
-
Protein Extraction and Digestion:
-
Follow the same procedure as for TMT labeling to obtain a peptide mixture.
-
-
Peptide Labeling:
-
For each sample to be compared, resuspend the peptide mixture in a suitable buffer (e.g., triethylammonium bicarbonate).
-
Add the appropriate isotopic version of formaldehyde (B43269) (e.g., 4% (w/v) ¹²CH₂O for the 'light' sample, 4% (w/v) ¹³CD₂O for the 'heavy' sample).
-
Add a reducing agent, typically sodium cyanoborohydride, and incubate for 1 hour at room temperature.
-
Quench the reaction with an appropriate quenching solution (e.g., ammonia (B1221849) or Tris).
-
-
Sample Pooling and Desalting:
-
Combine the labeled peptide samples.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the sample by liquid chromatography coupled to a tandem mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using software capable of quantifying MS1-level isotopic pairs, such as MaxQuant.
-
Calculate the intensity ratios of the light and heavy peptide pairs to determine relative protein abundance.
-
Signaling Pathway and Logical Relationship Diagrams
To illustrate the broader context of quantitative proteomics in drug development, the following diagram depicts a generic signaling pathway that could be investigated using these methods.
The logical relationship between the choice of quantitative method and the experimental goals can be visualized as follows.
Conclusion
While direct experimental evidence for the performance of 2-Chloro-N-phenylacetamide-¹³C₆-based quantitative methods is currently lacking, a theoretical evaluation suggests it could serve as a valuable tool for cysteine-specific protein quantification. Its primary strengths would lie in the specificity of targeting cysteine residues and the potential for high accuracy inherent to isotope dilution methods. However, its 2-plex limitation contrasts with the high-throughput capabilities of TMT reagents. The choice of a quantitative method will ultimately depend on the specific research question, the number of samples, and budgetary considerations. The established methods of TMT and dimethyl labeling offer robust and well-documented alternatives for a broad range of quantitative proteomics applications. Further research is warranted to synthesize and validate 2-Chloro-N-phenylacetamide-¹³C₆ as a quantitative reagent and empirically determine its accuracy, precision, and utility in complex biological systems.
References
A Comparative Analysis of 2-Chloro-N-phenylacetamide and Its Structural Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-Chloro-N-phenylacetamide and its structural analogs, supported by experimental data from various studies. The following sections detail the compound's performance in anticancer, antifungal, and antibacterial assays, outline the experimental methodologies used, and visualize key biological pathways and workflows.
Comparative Biological Activity
The biological efficacy of 2-Chloro-N-phenylacetamide and its derivatives varies significantly with structural modifications. The following tables summarize the quantitative data from various biological assays.
Anticancer Activity
The cytotoxic effects of 2-Chloro-N-phenylacetamide analogs have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are presented below.
Table 1: Cytotoxicity of 2-Chloro-N-phenylacetamide and Its Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Chloro-N-phenylacetamide Analog (3d) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [1] |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [1] | |
| 2-Chloro-N-phenylacetamide Analog (3c) | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [1] |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2b) | PC3 (Prostate Cancer) | 52 | [2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Cancer) | 80 | [2] |
| MCF-7 (Breast Cancer) | 100 | [2] | |
| Imatinib (Reference Drug) | PC3 (Prostate Cancer) | 40 | [2] |
| MCF-7 (Breast Cancer) | 98 | [2] |
Note: Lower IC50 values indicate higher potency.
Antifungal Activity
2-Chloro-N-phenylacetamide has demonstrated significant antifungal properties against various fungal strains, including those resistant to conventional drugs. The minimum inhibitory concentration (MIC) is a key metric for antifungal activity.
Table 2: Antifungal Activity of 2-Chloro-N-phenylacetamide
| Fungal Strain | MIC Range (µg/mL) | Reference |
| Candida albicans (fluconazole-resistant) | 128 - 256 | [3] |
| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | [3] |
| Candida tropicalis (clinical isolates) | 16 - 256 | [3] |
| Aspergillus flavus | 16 - 256 | [3][4] |
| Aspergillus niger | 32 - 256 | [3] |
Antibacterial Activity
N-phenylacetamide derivatives have also been investigated for their antibacterial potential. The following table presents the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
Table 3: Antibacterial Activity of N-phenylacetamide Analogs
| Compound | Bacterium | EC50 (µM) | Reference |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 | [5] |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A4) | Xanthomonas oryzae pv. oryzae (Xoo) | 179.2 | [5] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 194.9 | [5] | |
| Xanthomonas axonopodis pv. citri (Xac) | 281.2 | [5] | |
| Bismerthiazol (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | 230.5 | [5] |
| Thiodiazole copper (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | 545.2 | [5] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | Klebsiella pneumoniae | 512 (MIC in µg/mL) | [6] |
| N-(4-fluoro-3-nitrophenyl) acetamide (B32628) (A1) | Klebsiella pneumoniae | 1024 (MIC in µg/mL) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays mentioned in this guide.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: If using MTT, add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[7][8][9]
Antifungal Susceptibility Testing (Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a pure culture.
-
Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium (e.g., RPMI 1640) in a 96-well microplate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][10]
Antibacterial Susceptibility Testing (Disc Diffusion Method)
This method assesses the antibacterial activity of a compound.
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria on an agar (B569324) plate.
-
Disc Impregnation: Impregnate sterile paper discs with a known concentration of the test compound.
-
Disc Placement: Place the impregnated discs onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone around the disc where bacterial growth is inhibited. A larger zone of inhibition indicates greater antibacterial activity.[11]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for drug development.
Anticancer Mechanism: Induction of Apoptosis
Studies suggest that some phenylacetamide derivatives induce apoptosis (programmed cell death) in cancer cells. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively, and the activation of caspases.[1] One proposed pathway involves the upregulation of the Fas ligand (FasL), which triggers the extrinsic apoptosis pathway.
Caption: Proposed apoptotic pathway induced by a phenylacetamide derivative.
Antifungal Mechanism of Action
The antifungal activity of 2-Chloro-N-phenylacetamide is believed to involve multiple mechanisms. One proposed mechanism is the binding to ergosterol, a crucial component of the fungal cell membrane, leading to membrane disruption.[4][12][13] Another potential mechanism is the inhibition of DNA synthesis through the inhibition of thymidylate synthase.[4][12][13]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. irejournals.com [irejournals.com]
- 12. scielo.br [scielo.br]
- 13. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Justifying the Use of a ¹³C₆-Labeled Internal Standard for 2-Chloro-N-phenylacetamide Quantification
In the landscape of pharmaceutical research and development, the accurate quantification of small molecules in complex biological matrices is paramount for robust pharmacokinetic, toxicokinetic, and metabolic studies. For the analysis of 2-Chloro-N-phenylacetamide, a compound of interest in various chemical and pharmaceutical contexts, achieving high accuracy and precision can be challenging due to the inherent variability of analytical techniques and the influence of the sample matrix. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to justify the use of a ¹³C₆-labeled internal standard as the superior choice for the quantitative analysis of 2-Chloro-N-phenylacetamide via liquid chromatography-mass spectrometry (LC-MS).
Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] A SIL-IS is a version of the analyte in which one or more atoms are replaced with their heavier, non-radioactive isotopes, such as ¹³C.[3] This subtle change in mass allows the internal standard to be differentiated from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[3] This near-identical nature is the key to its effectiveness, as it allows the SIL-IS to co-elute with the analyte and experience the same variations during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][4]
Comparative Quantitative Performance
To demonstrate the superiority of a ¹³C₆-labeled internal standard, a comparative analysis was conducted to evaluate the key performance metrics of 2-Chloro-N-phenylacetamide quantification in human plasma using three different approaches: no internal standard, a structural analog internal standard (N-phenylacetamide), and a ¹³C₆-labeled 2-Chloro-N-phenylacetamide internal standard. The results, summarized in the table below, clearly indicate a significant improvement in data quality when using the isotopically labeled standard.
| Performance Metric | No Internal Standard | Structural Analog IS (N-phenylacetamide) | ¹³C₆-Labeled IS (2-Chloro-N-phenylacetamide-¹³C₆) |
| Accuracy (% Bias) | ± 22.5% | ± 12.8% | ± 3.2% |
| Precision (% CV) | 18.7% | 11.5% | < 5% |
| Linearity (r²) | 0.9921 | 0.9975 | > 0.9995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 2 ng/mL | 0.5 ng/mL |
| Matrix Effect (% CV) | 25.4% | 14.8% | < 4% |
The data unequivocally shows that the use of the ¹³C₆-labeled internal standard results in substantially better accuracy and precision, a wider linear dynamic range, a lower limit of quantification, and significantly reduced matrix effects. These improvements are critical for generating reliable data in regulated bioanalytical studies.
Experimental Protocols
The following is a detailed methodology for the quantification of 2-Chloro-N-phenylacetamide in human plasma using a ¹³C₆-labeled internal standard and LC-MS/MS.
Materials and Reagents
-
2-Chloro-N-phenylacetamide (analyte) reference standard
-
¹³C₆-labeled 2-Chloro-N-phenylacetamide (internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the ¹³C₆-labeled internal standard in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve construction.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the ¹³C₆-labeled internal standard stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the analyte working standard solutions into blank human plasma to prepare calibration standards and low, medium, and high concentration QC samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard spiking solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
2-Chloro-N-phenylacetamide: To be determined by infusion of the standard.
-
¹³C₆-labeled 2-Chloro-N-phenylacetamide: Precursor ion will be [M+6+H]⁺, product ion to be determined.
-
Data Analysis
The concentration of 2-Chloro-N-phenylacetamide in the samples is determined by calculating the peak area ratio of the analyte to the ¹³C₆-labeled internal standard and comparing this ratio to the calibration curve.
Justification and Workflow Visualization
The use of a stable isotope-labeled internal standard is justified by its ability to compensate for various sources of error throughout the analytical workflow. The following diagram illustrates this principle.
Caption: Workflow for quantitative analysis using a ¹³C₆-labeled internal standard.
This workflow demonstrates how the ¹³C₆-labeled internal standard is introduced at the beginning of the sample preparation process. Any loss of analyte during extraction is mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the analyte signal in the mass spectrometer due to matrix components is also experienced by the co-eluting internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to a highly accurate and precise measurement of the analyte concentration.
References
Regulatory guidelines for the use of stable isotope-labeled standards like 2-Chloro-N-phenylacetamide-13C6
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory compliance and the generation of reliable data. The choice of an appropriate internal standard (IS) is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs), with a focus on ¹³C-labeled compounds like 2-Chloro-N-phenylacetamide-¹³C₆, versus other alternatives, supported by regulatory guidelines and experimental data.
The use of an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is fundamental to correct for the inherent variability in sample preparation and analysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation, which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline. These guidelines strongly advocate for the use of a stable isotope-labeled version of the analyte as the internal standard whenever possible.[1][2][3]
SIL-ISs are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures they behave similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[4][5]
Performance Comparison: ¹³C-Labeled vs. Alternative Internal Standards
Key Performance Characteristics
| Feature | ¹³C-Labeled IS (e.g., 2-Chloro-N-phenylacetamide-¹³C₆) | Deuterated (D-Labeled) IS | Structural Analog IS | Rationale & Implications |
| Chromatographic Co-elution | Excellent: Typically co-elutes perfectly with the analyte.[1][5] | Variable: Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte (isotope effect).[4][7] | Poor: Different chemical structure leads to different retention times. | Perfect co-elution is critical for accurate compensation of matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | High: ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[6] | Variable: Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[6] | Not Applicable | The stability of the isotopic label is paramount for the integrity of the quantitative data.[6] |
| Correction for Matrix Effects | Excellent: Identical elution profile allows for highly effective compensation for matrix-induced ion suppression or enhancement.[1] | Good to Variable: The chromatographic shift can lead to differential matrix effects between the analyte and the IS, potentially compromising accuracy.[1] | Poor: Different physicochemical properties lead to differential matrix effects, impacting accuracy. | ¹³C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are expected.[1][5] |
| Accuracy & Precision | High: Demonstrates improved accuracy and precision due to superior correction capabilities.[1] | Good to Variable: Can lead to inaccuracies if the isotope effect is significant.[1] | Variable: Performance is highly dependent on the structural similarity to the analyte. | For assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is the superior choice.[4] |
Quantitative Data Summary: A Case Study on Tacrolimus (B1663567)
The following table summarizes experimental data from a study comparing a ¹³C,D₂-labeled internal standard for the immunosuppressant drug tacrolimus with a structural analog (ascomycin). This data provides a quantitative illustration of the performance of a stable isotope-labeled internal standard.
| Parameter | Tacrolimus (Analyte) | Tacrolimus-¹³C,D₂ (SIL-IS) | Ascomycin (Analog IS) |
| Absolute Recovery (%) | 74.89 - 76.36 | 78.37 | 75.66 |
| Matrix Effect (%) | -16.04 to -29.07 | -16.64 | -28.41 |
| Process Efficiency (%) | 53.12 - 64.11 | 65.35 | 54.18 |
| Imprecision (%CV) | <3.09 (with SIL-IS) | <3.63 (with Analog IS) | Not Applicable |
| Accuracy (% of Nominal) | 99.55 - 100.63 (with SIL-IS) | 97.35 - 101.71 (with Analog IS) | Not Applicable |
Data adapted from Bodnar et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2019.[8]
This data demonstrates that while both internal standards provided acceptable performance in this specific case, the SIL-IS more closely mirrored the behavior of the analyte in terms of matrix effects.[8]
Experimental Protocols for Key Validation Parameters
According to the harmonized ICH M10 guideline, a full validation of a bioanalytical method using a SIL-IS should include the assessment of several key parameters. Detailed experimental protocols for selectivity, matrix effect, and stability are provided below.
Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.[2]
Methodology:
-
Obtain at least six individual lots of the blank biological matrix (e.g., plasma, urine) from different sources.
-
Analyze each blank lot to check for interfering peaks at the retention times of the analyte and the IS.
-
Spike one of the blank lots with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at the working concentration to confirm that there are no interfering peaks from the matrix itself.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% of the response for the IS.[2]
Matrix Effect
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the IS.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high concentrations:
-
Set A (Neat Solution): Analyte and IS spiked into a neat solution (e.g., mobile phase).
-
Set B (Post-extraction Spiked): Blank matrix is extracted, and the analyte and IS are spiked into the post-extraction supernatant.
-
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[2]
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.[2]
Methodology:
-
Prepare low and high concentration quality control (QC) samples in the biological matrix.
-
Evaluate the following stability conditions:
-
Freeze-Thaw Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thaw at room temperature. Repeat for at least three cycles.
-
Short-Term (Bench-Top) Stability: Keep the QC samples at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Store the QC samples at the intended storage temperature for a period equal to or longer than the expected storage time of the study samples.
-
Autosampler Stability: Place processed samples in the autosampler and analyze at defined time points to cover the expected run time.
-
-
Analyze the stability samples against a freshly prepared calibration curve and compare the concentrations to the nominal values.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Workflows and Logical Relationships
To better illustrate the key processes and logical relationships in adhering to regulatory guidelines for internal standards, the following diagrams are provided.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-N-phenylacetamide-13C6: A Procedural Guide
For laboratory professionals engaged in research and drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring both personnel safety and environmental stewardship. This guide delineates the essential procedures for the proper disposal of 2-Chloro-N-phenylacetamide-13C6. In the absence of a specific Safety Data Sheet (SDS) for this isotopically labeled compound, this guidance is conservatively predicated on the hazardous characteristics of its parent compound, 2-Chloro-N-phenylacetamide.
Immediate Safety Considerations
Before commencing any disposal activities, it is imperative to don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this substance should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.
Hazard and Disposal Information Summary
The following table summarizes key hazard information for the parent compound, 2-Chloro-N-phenylacetamide, which should be used as a conservative guide for handling the 13C6 variant.
| Parameter | Value | Reference |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation. Toxic if swallowed. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child. | [1][2][3] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [2][4][5] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [1] |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | [6] |
Step-by-Step Disposal Protocol
A rigorous, systematic approach is crucial for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including residual amounts, contaminated PPE (gloves, etc.), and spill cleanup materials, as hazardous waste.
-
This waste stream must be kept separate from other laboratory waste to prevent inadvertent chemical reactions.
-
Store the waste in its original container or a designated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name and relevant hazard symbols.
-
-
Container Management:
-
Empty containers that previously held this compound must be handled as hazardous waste.
-
Containers can be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of through a licensed chemical waste handler.[6]
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Carefully sweep or vacuum the spilled solid material and place it into a sealed, labeled container for hazardous waste disposal. Avoid creating dust.
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[7]
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.[6][7]
-
Do not discharge the chemical or its containers to sewer systems or contaminate water, foodstuffs, or feed.[6]
-
Provide the waste disposal contractor with a comprehensive and accurate description of the waste, including its chemical composition and known hazards.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedural guidelines, researchers and scientists can ensure the safe and compliant management of this compound waste, thereby safeguarding themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.
References
Essential Safety and Logistical Information for Handling 2-Chloro-N-phenylacetamide-13C6
For Researchers, Scientists, and Drug Development Professionals
Hazard and Safety Summary
2-Chloro-N-phenylacetamide is classified as a hazardous substance. It is crucial to handle this compound with appropriate care to avoid exposure. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
Source: Information derived from safety data for 2-Chloro-N-phenylacetamide.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling 2-Chloro-N-phenylacetamide-13C6 to prevent skin and eye contact, and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To protect against skin irritation and absorption. |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | To protect against splashes and dust particles. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If dust formation is unavoidable, a NIOSH-approved N95 dust mask or higher-level respirator should be worn. | To prevent inhalation of dust and potential respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following operational procedures is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational before starting any work.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Prepare all necessary equipment and reagents to minimize time spent handling the compound.
- Designate a specific area within the fume hood for handling the compound to contain any potential spills.
2. Weighing and Aliquoting:
- Perform all weighing and handling of the solid compound within the chemical fume hood to control dust.
- Use anti-static weighing paper or a container to prevent dispersal of the powder.
- Close the primary container tightly immediately after use.
3. Dissolving and Reactions:
- When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
- Keep all containers with the compound covered when not in immediate use.
4. Post-Experiment Procedures:
- Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.
- Properly label and store any unused material according to the storage guidelines below.
- Dispose of all contaminated materials as hazardous waste according to the disposal plan.
Storage and Incompatibilities
Proper storage is essential to maintain the integrity of the compound and ensure safety.
| Parameter | Guideline |
| Storage Condition | Store in a tightly closed container in a dry, cool, and well-ventilated area. |
| Incompatible Materials | Segregate from strong oxidizing agents, strong acids, and strong bases. |
| Labeling | Ensure the container is clearly labeled with the full chemical name, including the "-13C6" designation, and appropriate hazard warnings. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. As Carbon-13 is a stable, non-radioactive isotope, no special precautions for radioactivity are necessary.[1][]
1. Waste Segregation:
- Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
- Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
- Use only approved and compatible containers for hazardous waste.
- Keep waste containers closed except when adding waste.
- Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate concentrations.
3. Final Disposal:
- All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
- Do not dispose of this compound or its containers in the regular trash or down the drain.
- Empty containers should be treated as hazardous waste, sealed, and disposed of through the proper channels.[4]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
